molecular formula C9H6N2O2 B057831 Quinazoline-7-carboxylic acid CAS No. 1234616-41-1

Quinazoline-7-carboxylic acid

Cat. No.: B057831
CAS No.: 1234616-41-1
M. Wt: 174.16 g/mol
InChI Key: SRKXVESHUPPYMO-UHFFFAOYSA-N
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Description

Quinazoline-7-carboxylic acid is a high-value chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This carboxylic acid-functionalized quinazoline derivative serves as a crucial precursor for the synthesis of a wide array of biologically active molecules, particularly potent and selective kinase inhibitors. Its core structure mimics the purine base of ATP, enabling it to compete for binding in the catalytic pockets of various protein kinases involved in critical cellular signaling pathways. Researchers utilize this compound to develop targeted therapies for oncology, with applications in investigating EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and other tyrosine kinase-driven pathologies. The carboxylic acid moiety at the 7-position provides a versatile handle for amide coupling and other conjugation chemistries, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. It is an indispensable tool for chemists and biologists exploring signal transduction mechanisms, designing novel therapeutic agents, and advancing preclinical research in cancer and inflammatory diseases. This product is offered with high purity to ensure reliable and reproducible experimental results in your assay development and hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXVESHUPPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309082
Record name 7-Quinazolinecarboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-41-1
Record name 7-Quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinazolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-7-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this key intermediate. The guide details two main synthetic pathways, starting from readily available precursors, and includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical application in a laboratory setting. The presented methods focus on the construction of the quinazoline ring system via cyclization reactions and subsequent functional group transformations to yield the target carboxylic acid.

Introduction

The quinazoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a carboxylic acid group at the 7-position offers a valuable handle for further molecular modifications and the development of novel therapeutic agents. This guide outlines reliable and reproducible synthetic routes to this compound, providing researchers with the necessary information to synthesize this important building block.

Core Synthetic Strategies

Two primary strategies for the synthesis of this compound have been identified and are detailed below. The first approach involves the initial construction of a quinazolinone-7-carbonitrile intermediate, followed by hydrolysis. The second, a more direct approach, utilizes a substituted aminobenzoic acid derivative that undergoes cyclization to form the desired product.

Method 1: Synthesis via Quinazoline-7-carbonitrile Intermediate

This versatile two-step method involves the formation of a quinazoline-7-carbonitrile intermediate, which is then hydrolyzed to the final carboxylic acid. This approach allows for the potential diversification at the 4-position of the quinazoline ring before the final hydrolysis step.

Logical Workflow

Synthesis_Method_1 A 2-Amino-4-cyanobenzoic Acid B Quinazolin-4(3H)-one-7-carbonitrile A->B Formamide, 150-160 °C C 4-Chloroquinazoline-7-carbonitrile B->C POCl3, DMF (cat.), Reflux D This compound C->D Acid or Base Hydrolysis Synthesis_Method_2 A 4-Amino-3-formylbenzoic Acid B This compound A->B Formamide or other C1 source, Cyclization conditions

The Biological Frontier of Quinazoline-7-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, quinazoline-7-carboxylic acids are emerging as a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. It details the experimental protocols used to evaluate their efficacy, presents quantitative data for comparative analysis, and visualizes the underlying molecular mechanisms and experimental workflows.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2] Overexpression and mutations of EGFR are common in various cancers, making it a prime therapeutic target.[3] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are established treatments for non-small-cell lung cancer.[1] Derivatives of quinazoline-7-carboxylic acid are being investigated as next-generation inhibitors, potentially overcoming resistance to existing drugs.[1]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Quinazoline derivatives typically function as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[2] By binding to this site, they block the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades. The two major pathways subsequently inhibited are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and inhibits apoptosis.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (e.g., Cyclin D1) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (e.g., Bcl-2) mTOR->Survival Quinazoline Quinazoline-7-carboxylic acid derivative Quinazoline->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Figure 1: EGFR Signaling Pathway Inhibition.
Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Anilinoquinazoline DerivativesHT-29 (Colon)0.13 - 0.15[4]
MCF-7 (Breast)0.56 - 1.81[4]
6,7-Dialkoxy-4-phenylamino-quinazolinesMCF-7 (Breast)0.13 (nM)[4]
Cinnamic Acid-Substituted AnilinoquinazolineA431 (Skin)0.33 - 0.49[4]
2-Thioxoquinazolin-4-one DerivativesHeLa (Cervical)1.85 - 2.81[5]
MDA-MB231 (Breast)1.85 - 2.81[5]
Tetrazolo[1,5-c]quinazoline DerivativesMCF-7 (Breast)62[6]
Quinazoline-Thiazole HybridsMCF-7 (Breast)2.86[7]
HepG-2 (Liver)5.9[7]
A549 (Lung)14.79[7]
S-alkylated and S-glycosylated quinazoline derivativesMCF-7 (Breast)2.09[7]
HepG-2 (Liver)2.08[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, MCF-7).

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with quinazoline derivatives at various concentrations incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 formazan_solubilization Remove medium and add solubilization solution incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate cell viability and determine IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Figure 2: MTT Assay Experimental Workflow.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Some studies also report the half-maximal inhibitory concentration (IC50) for biofilm formation.

Compound ClassMicroorganismMIC (µg/mL)IC50 (µM) (Biofilm)Reference
Quinazolinone DerivativesPseudomonas aeruginosa1503.55 - 6.86[8]
Klebsiella pneumoniae2500-[8]
Thiazole-Substituted QuinazolinesStaphylococcus aureus7.81-[10]
Candida albicans1.95-[10]
Isoindolo[2,1-a]quinazoline-11(13)-carboxylic acidsBacterial Pathogens16 - 32-[9]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Detailed Methodology:

  • Preparation of Inoculum:

    • Aseptically transfer a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a stock culture to a tube of sterile nutrient broth.

    • Incubate the broth at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation and Inoculation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the molten MHA into sterile Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the MHA plate.

  • Well Preparation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

    • Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic).

  • Incubation and Measurement:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

  • Interpretation:

    • The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare microbial inoculum (0.5 McFarland standard) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar plate with the microbial suspension prepare_inoculum->inoculate_plate create_wells Create wells in the agar inoculate_plate->create_wells add_compounds Add quinazoline derivatives, positive, and negative controls to the wells create_wells->add_compounds pre_incubation Allow for pre-diffusion at room temperature add_compounds->pre_incubation incubation Incubate at 37°C for 18-24h pre_incubation->incubation measure_zones Measure the diameter of the zones of inhibition incubation->measure_zones end End measure_zones->end

Figure 3: Agar Well Diffusion Assay Experimental Workflow.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

A general and efficient method for the synthesis of quinazoline-4-carboxylic acid derivatives involves a one-pot, three-component condensation reaction.[11]

General Synthetic Scheme:

Synthesis_Scheme reagents (2-amino-phenyl)-oxo-acetic acid sodium salt + 4-chlorobenzaldehyde + Ammonium acetate intermediate [Intermediate] reagents->intermediate One-pot condensation product 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid intermediate->product esterification Esterification (Alcohol, H2SO4) product->esterification activation Activation (SOCl2) product->activation esters Ester Derivatives esterification->esters acid_chloride Acid Chloride Derivative activation->acid_chloride amidation Amidation (Amine) acid_chloride->amidation amides Amide Derivatives amidation->amides

Figure 4: General Synthesis of Quinazoline-4-Carboxylic Acid Derivatives.

This synthetic route allows for the facile introduction of various substituents, enabling the generation of diverse libraries of compounds for biological screening.[11] The carboxylic acid moiety at the 4-position serves as a versatile handle for further derivatization into esters and amides, which can significantly modulate the pharmacological properties of the final compounds.[11]

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their potent inhibitory activity against EGFR underscores their potential in oncology, while their broad-spectrum antimicrobial effects offer new avenues for combating infectious diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this important class of compounds. The continued investigation into their synthesis, mechanism of action, and structure-activity relationships will undoubtedly lead to the discovery of new and effective medicines.

References

Quinazoline-7-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid framework and multiple points for substitution allow for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design. Among its many derivatives, quinazoline-7-carboxylic acid and its analogs are emerging as a particularly promising platform for the development of novel therapeutics targeting a range of diseases, from inflammation and cardiovascular disorders to cancer.[3][4]

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities with a focus on enzyme inhibition, and the underlying signaling pathways. It aims to serve as a resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives. One key precursor is 2-aminoterephthalic acid or its esters.

A representative synthetic pathway to a key intermediate, 4-oxo-3,4-dihydrothis compound, begins with dimethyl 2-aminoterephthalate. This is followed by the formation of a thioxoquinazoline intermediate, which can then be further modified.

General Synthetic Workflow

Synthesis_Workflow A Dimethyl 2-aminoterephthalate C 3-Phenyl-2-thioxo-4-oxo-quinazoline -7-carboxylic acid methyl ester A->C Pyridine, reflux B Phenyl isothiocyanate B->C E 2-(Benzylthio)-3-phenyl-4-oxo-quinazoline -7-carboxylic acid methyl ester C->E Base (e.g., K2CO3) D Benzyl halide D->E G 2-(Benzylthio)-4-oxo-3-phenyl-3,4- dihydrothis compound E->G Isopropanol, reflux F Hydrolysis (e.g., NaOH) F->G

Caption: General workflow for the synthesis of 2-substituted-4-oxo-3,4-dihydrothis compound.

Key Experimental Protocols

Synthesis of 3-Phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one-7-carboxylic acid methyl ester

This protocol is adapted from the synthesis of related quinazolinone derivatives.

  • Reactants: Dimethyl 2-aminoterephthalate and phenyl isothiocyanate.

  • Procedure: A mixture of dimethyl 2-aminoterephthalate and phenyl isothiocyanate is refluxed in pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified to yield the 2-thioxoquinazoline intermediate.[5]

Synthesis of 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydrothis compound

This protocol details the S-alkylation and subsequent hydrolysis to obtain the final carboxylic acid.

  • Step 1: S-Alkylation: The 2-thioxoquinazoline intermediate is dissolved in a suitable solvent like dimethylformamide (DMF), and a base such as anhydrous potassium carbonate is added. The mixture is stirred, followed by the addition of the desired benzyl halide (e.g., 2-chlorobenzyl chloride). The reaction is refluxed for several hours. After cooling, the mixture is poured into ice-cold water to precipitate the S-alkylated product, which is then filtered and recrystallized.[6]

  • Step 2: Hydrolysis: The resulting ester is dissolved in a solvent mixture such as isopropanol and a 20% sodium hydroxide (NaOH) solution. The mixture is heated under reflux for approximately 2 hours. After completion, the reaction mixture is diluted with water and acidified with acetic acid. The precipitated solid, the final carboxylic acid product, is then filtered and dried.

Synthesis of Quinazolinone-7-carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of amides.

  • Reactants: The synthesized this compound derivative and an appropriate amine.

  • Procedure: The carboxylic acid derivative and 1,1'-carbonyldiimidazole (CDI) are heated under reflux in anhydrous dioxane for about 45 minutes. The desired amine is then added, and the mixture is refluxed for an additional 2 hours. The reaction mixture is then diluted with water, and the precipitated solid is filtered. The crude product is purified by flash chromatography on silica gel to yield the final amide derivative.[3]

Biological Activity and Therapeutic Applications

The this compound scaffold has been primarily explored for its potent enzyme inhibitory activity, particularly against soluble epoxide hydrolase (sEH), and has shown potential in anticancer and antimicrobial applications.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[7][8] By inhibiting sEH, the levels of beneficial EETs are increased, which presents a promising therapeutic strategy for managing inflammation, cardiovascular diseases, and pain.[3][4]

Signaling Pathway of sEH in Inflammation

sEH_Pathway AA Arachidonic Acid (in cell membrane) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH AntiInflammatory Anti-inflammatory Effects (e.g., ↓NF-κB, ↓VCAM-1) EETs->AntiInflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ProInflammatory Reduced Biological Activity DHETs->ProInflammatory Inhibitor Quinazoline-7-carboxylic Acid Derivatives (sEH Inhibitors) Inhibitor->sEH

Caption: The role of sEH in the metabolism of EETs and its inhibition by this compound derivatives.

Quantitative Data: sEH Inhibition

A series of quinazolinone-7-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human soluble epoxide hydrolase. The structure-activity relationship (SAR) studies indicate that the nature of the amide group and substitutions on the benzylthio moiety at the 2-position significantly influence inhibitory potency.[5]

Compound IDR (Amide Substitution)X (Benzyl Substitution)IC₅₀ (µM) for sEH[5]
34 Neopentyl2-Cl0.31
35 Neopentyl3-Cl0.30
37 Neopentyl2-CF₃0.66
43 2-Methylbenzyl3-Cl0.38
13 Isopropyl4-CF₃1.0
14 Isopropyl2-Cl4.5
46 Isopropyl2-Cl (N³-H)1.5

Note: The core structure for these compounds is a 2-(benzylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

The inhibitory activity of compounds against sEH can be determined using a fluorometric assay.

  • Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.

  • Procedure:

    • The sEH enzyme is incubated with the test compound at various concentrations for a short period (e.g., 5 minutes) at 30°C in a sodium phosphate buffer.

    • The non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is added to initiate the reaction.

    • The increase in fluorescence is monitored kinetically over time using a plate reader (e.g., Ex/Em: 362/460 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Anticancer and Antimicrobial Potential

While less explored for the specific 7-carboxylic acid substitution, the broader quinazoline and quinazolinone classes are well-established as potent anticancer and antimicrobial agents.[10][11][12]

  • Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers.[1][9] The general quinazoline scaffold is a key component of approved EGFR inhibitors like gefitinib and erlotinib. While specific data for this compound derivatives as kinase inhibitors is limited in the current literature, the scaffold's inherent ability to fit into ATP-binding pockets suggests this is a promising area for future exploration.

  • Antimicrobial Activity: Quinazolinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][7] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The introduction of a carboxylic acid at the 7-position could modulate the solubility and cell permeability of these compounds, potentially enhancing their antimicrobial efficacy.

Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for sEH inhibitors, several SAR trends can be identified:

  • Amide Moiety: The conversion of the 7-carboxylic acid to an amide is crucial for sEH inhibitory activity. The nature of the amide substituent significantly impacts potency, with bulky yet flexible groups like neopentyl showing high efficacy.[5]

  • Substitution at N-3: A free NH at the 3-position of the quinazoline ring appears to be preferred for sEH inhibition over a substituted N-phenyl group.[5]

  • Substitution at C-2: A substituted benzylthio group at the 2-position is a key feature. The position and nature of the substituent on the benzyl ring (e.g., chloro, trifluoromethyl) fine-tune the inhibitory activity.[5]

The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. While its application as an sEH inhibitor is the most well-documented, its potential in oncology and infectious diseases warrants further investigation. Future research should focus on:

  • Expanding the diversity of substituents at the 2, 3, and 7-positions to explore other biological targets.

  • Investigating the role of the 7-carboxylic acid group in modulating pharmacokinetic properties such as solubility and membrane permeability.

  • Exploring the potential of this scaffold in the design of inhibitors for other enzyme families, such as kinases and proteases.

By leveraging the synthetic tractability and favorable pharmacological profile of the this compound core, medicinal chemists are well-positioned to develop innovative and effective treatments for a wide range of human diseases.

References

Spectroscopic analysis of Quinazoline-7-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinazoline-7-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for the quinazoline scaffold and carboxylic acid functional group. This information is intended to support research and development activities by providing a foundational understanding of the compound's spectral properties.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These values are based on the analysis of structurally similar compounds and known spectroscopic data for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.5 - 14.5br sCOOH
~9.4sH-2
~9.2sH-4
~8.6dH-8
~8.4ddH-6
~8.1dH-5

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~160C-2
~155C-4
~151C-8a
~136C-6
~131C-8
~129C-5
~128C-7
~126C-4a

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
1710-1680StrongC=O stretch (Carboxylic Acid)
1620-1580Medium-StrongC=N and C=C stretch (Quinazoline ring)
1500-1400MediumC=C stretch (Aromatic)
1320-1210Medium-StrongC-O stretch (Carboxylic Acid)
950-910Medium, BroadO-H bend (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
174.04High[M]⁺ (Molecular Ion)
157Medium[M-OH]⁺
146Medium[M-CO]⁺
129High[M-COOH]⁺
102MediumFragmentation of quinazoline ring

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard 30-degree pulse sequence.

    • Set the spectral width to cover a range of 0-16 ppm.

    • The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical scanning range is 4000-400 cm⁻¹.[1]

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like carboxylic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

    • Electron Ionization (EI): This is a higher-energy technique that will induce more fragmentation, providing valuable structural information.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor and perform collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which can help in confirming the overall structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI/EI) Prep_MS->MS_Acq NMR_Data Analyze Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Identify Functional Group Frequencies IR_Acq->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Data Combine Combine All Spectroscopic Data NMR_Data->Combine IR_Data->Combine MS_Data->Combine Structure Propose/Confirm Structure Combine->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a comprehensive overview of the expected spectroscopic properties of this compound and detailed protocols for their acquisition and analysis. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

In Silico Modeling of Quinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth exploration of the in silico modeling techniques employed in the design and development of novel quinazoline derivatives, with a particular focus on quinazoline-7-carboxylic acid analogues. We will delve into the application of computational tools such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular dynamics (MD) simulations in elucidating the mechanisms of action and optimizing the potency and selectivity of these compounds. This guide will also present detailed experimental protocols for the validation of computational predictions and summarize key quantitative data from recent studies, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction to Quinazoline Derivatives

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research. Their versatile structure allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function as potent enzyme inhibitors in cancer therapy.[4][5][6][7] The development of novel quinazoline derivatives is an active area of research, driven by the need for more effective and selective therapeutic agents.[8]

The Role of In Silico Modeling in Quinazoline Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds while reducing time and costs.[9][10] For quinazoline derivatives, computational approaches are employed to:

  • Predict Binding Affinities and Modes: Molecular docking studies help visualize the interactions between quinazoline derivatives and their biological targets, providing insights into the structural basis of their activity.[9][11][12]

  • Establish Structure-Activity Relationships: QSAR models mathematically correlate the structural features of quinazoline compounds with their biological activities, enabling the prediction of potency for novel analogues.[9][10][13][14]

  • Identify Key Pharmacophoric Features: Pharmacophore modeling helps to define the essential steric and electronic features required for a molecule to interact with a specific target, guiding the design of new derivatives with improved affinity.[15][16]

  • Simulate Dynamic Behavior: Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of interactions over time.[7][17][18][19]

Below is a generalized workflow for the in silico modeling of quinazoline derivatives.

G cluster_0 Computational Design & Screening cluster_1 Experimental Validation Library_Design Library Design of Quinazoline Derivatives Virtual_Screening Virtual Screening Library_Design->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking QSAR_Modeling QSAR Modeling Molecular_Docking->QSAR_Modeling Pharmacophore_Modeling Pharmacophore Modeling QSAR_Modeling->Pharmacophore_Modeling MD_Simulations Molecular Dynamics Simulations Pharmacophore_Modeling->MD_Simulations ADMET_Prediction ADMET Prediction MD_Simulations->ADMET_Prediction Synthesis Synthesis of Selected Compounds ADMET_Prediction->Synthesis Biological_Evaluation Biological Evaluation (in vitro assays) Synthesis->Biological_Evaluation Biological_Evaluation->Library_Design Feedback Loop for Further Optimization

In Silico Drug Discovery Workflow for Quinazoline Derivatives.

Targeting Key Signaling Pathways

Quinazoline derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4][6] Aberrant EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6][20][21] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that target the kinase domain of EGFR.[5][20]

The signaling pathway initiated by EGFR activation is complex, involving downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Inhibition

Simplified EGFR Signaling Pathway and Inhibition by Quinazolines.

Compound IDTargetIC50 (nM)Cancer Cell LineReference
GefitinibEGFR27NSCLC[4]
AfatinibEGFR0.5-[4]
Erlotinib Analogue (3o)-140 (MCF-7)A549, HCT116, MCF-7[22]
Compound 2aEGFR (wild type)5.06A431[23]
Quinazolinone (23)EGFR (L858R/T790M)0.2Ba/F3[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is another key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25] Inhibiting VEGFR-2 can effectively block the blood supply to tumors, thereby impeding their growth. Several quinazoline derivatives have been designed and evaluated as potent VEGFR-2 inhibitors.[26][27][28]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization_V Dimerization & Autophosphorylation VEGFR2->Dimerization_V PLCg PLCγ Dimerization_V->PLCg PI3K_AKT_V PI3K-AKT Pathway Dimerization_V->PI3K_AKT_V PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation & Migration Ras_Raf_MEK_ERK->Angiogenesis PI3K_AKT_V->Angiogenesis Quinazoline_Inhibitor_V Quinazoline Inhibitor Quinazoline_Inhibitor_V->Dimerization_V Inhibition

Simplified VEGFR-2 Signaling Pathway and Inhibition.

Compound IDTargetIC50 (µM)Cancer Cell LineReference
Compound VIIVEGFR-24.6-[26]
Compound VIIIVEGFR-20.06-[26]
Compound SQ2VEGFR-20.014HT-29, COLO-205[27]
Cabozantinib (Reference)VEGFR-20.0045HT-29, COLO-205[27]

Antimicrobial Activity of Quinazoline Derivatives

Beyond their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][29][3][8][30] The mechanism of action can vary, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[30]

Quantitative Data: Antimicrobial Activity
Compound ClassTarget Organism(s)ActivityReference
Pyrrolidine derivatives (15-20)Gram (+), Gram (-) bacteria, C. albicansBroad spectrum[1]
2,3,6-trisubstituted Quinazolin-4-onesS. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansGood to excellent[29]
Naphthyl-substituted quinazolinoneS. aureus, S. pneumoniaeBacteriostatic[30]

Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. Below are generalized protocols for key experiments cited in the literature for evaluating quinazoline derivatives.

Synthesis of Quinazoline Derivatives

A common synthetic route to quinazolinone derivatives involves the following steps:

  • Preparation of Benzoxazinone: Refluxing 2-aminobenzoic acid with an appropriate anhydride (e.g., acetic anhydride) yields a benzoxazinone intermediate.[31]

  • Ring Opening and Amine Addition: The benzoxazinone is then reacted with a primary amine or hydrazine to open the ring and form an intermediate.

  • Cyclization: Subsequent cyclization, often under basic conditions, affords the final quinazolinone product.[2][31]

For specific reaction conditions, including solvents, temperatures, and catalysts, please refer to the detailed synthetic procedures in the cited literature.[2][6][31]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][22]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a substrate (e.g., a synthetic peptide), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The quinazoline derivative at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.[21]

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.[4][27]

Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The 3D structures of the quinazoline derivatives are generated and energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking: The ligands are docked into the defined grid box using software such as AutoDock or Glide. The program explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are scored based on their binding energy. The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[11][12][32]

Conclusion and Future Directions

The integration of in silico modeling with traditional experimental approaches has significantly advanced the discovery and development of quinazoline-based therapeutic agents. Molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations have provided invaluable insights into the structure-activity relationships and mechanisms of action of these compounds, enabling the rational design of more potent and selective inhibitors.

Future research in this area will likely focus on:

  • Targeting Drug Resistance: Designing novel quinazoline derivatives that can overcome resistance mechanisms, such as the T790M mutation in EGFR.[4][5]

  • Developing Dual Inhibitors: Creating single molecules that can simultaneously inhibit multiple targets, such as both EGFR and VEGFR-2, which could offer synergistic anticancer effects.[28]

  • Improving ADMET Properties: Utilizing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to optimize the pharmacokinetic and safety profiles of new quinazoline derivatives.[9][14][32]

By continuing to leverage the power of computational chemistry, the field is poised to deliver the next generation of quinazoline-based drugs with improved efficacy and safety for a variety of diseases.

References

Exploring the mechanism of action of Quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Quinazoline-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration into the mechanism of action of this compound derivatives, focusing on their roles as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP). This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of sEH and FLAP

Recent studies have identified derivatives of this compound as potent modulators of the arachidonic acid (AA) metabolic pathway. The primary mechanism of action for quinazolinone-7-carboxamide derivatives, close analogs of this compound, is the inhibition of soluble epoxide hydrolase (sEH).[1][2][3] Additionally, the precursor quinazolinone-7-carboxylic acid has been identified as an inhibitor of the 5-lipoxygenase activating protein (FLAP).[2]

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective properties.[1][2] By inhibiting sEH, quinazolinone-7-carboxamide derivatives prevent the conversion of EETs to their less active diol counterparts, thereby potentiating the beneficial effects of EETs.[1][2][4][5]

5-Lipoxygenase Activating Protein (FLAP) Inhibition: FLAP is an essential protein for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6][7] A quinazolinone-7-carboxylic acid derivative has been shown to inhibit FLAP, thereby blocking the production of leukotrienes and exerting an anti-inflammatory effect.[2] Interestingly, the conversion of the carboxylic acid to a carboxamide shifts the primary target from FLAP to sEH.[2]

The dual inhibition of these two key proteins in the arachidonic acid cascade presents a promising strategy for the development of novel anti-inflammatory therapeutics.

Quantitative Data: Inhibitory Potency

The inhibitory activities of a series of quinazolinone-7-carboxamide derivatives against human soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP) have been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Inhibitory Activity of Quinazolinone-7-Carboxamide Derivatives against human sEH [1][2]

CompoundRXIC50 (µM)
34 NeopentylH0.30
35 Neopentyl2-F0.66
36 Neopentyl2-Cl11.2
37 Neopentyl2-CF30.50
43 Neopentyl2-OCF30.40
14 Isobutyl4-CF34.5
46 Isobutyl4-CF31.5

Table 2: Inhibitory Activity against FLAP-mediated Leukotriene Biosynthesis [1][2]

CompoundIC50 (µM)
34 2.91
5 (Carboxylic Acid Precursor) 0.87

Signaling Pathway and Synthetic Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.

cluster_0 Arachidonic Acid Cascade cluster_1 CYP Epoxyenase Pathway cluster_2 5-Lipoxygenase Pathway AA Arachidonic Acid CYP CYP Epoxyenase AA->CYP FLAP FLAP AA->FLAP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH EETs->sEH DHETs DHETs (Less Active) sEH->DHETs FiveLO 5-LO FLAP->FiveLO Leukotrienes Leukotrienes (Pro-inflammatory) FiveLO->Leukotrienes Inhibitor Quinazolinone-7-Carboxamide (e.g., Compound 34) Inhibitor->sEH Inhibition Inhibitor2 Quinazolinone-7-Carboxylic Acid (Compound 5) Inhibitor2->FLAP Inhibition

Caption: Mechanism of action within the arachidonic acid cascade.

start Dimethyl aminoterephthalate intermediate1 3-phenyl-2-thioxo quinazoline-4-one start->intermediate1 Phenyl isothiocyanate, Pyridine (reflux) intermediate2 Benzylated Derivatives intermediate1->intermediate2 Benzyl halide intermediate3 Quinazolinone-7- carboxylic acid intermediate2->intermediate3 Hydrolysis final_product Quinazolinone-7- carboxamide Derivatives intermediate3->final_product Amidation

Caption: General synthetic workflow for quinazolinone-7-carboxamides.

Experimental Protocols

General Synthesis of Quinazolinone-7-Carboxamide Derivatives[2]

The synthesis of the target compounds is achieved through a multi-step process:

  • Synthesis of 3-phenyl-2-thioxoquinazoline-4-one: Dimethyl aminoterephthalate is reacted with phenyl isothiocyanate in refluxing pyridine to yield the 3-phenyl-2-thioxoquinazoline-4-one intermediate.

  • Benzylation: The intermediate from step 1 is then reacted with an appropriate benzyl halide to produce the corresponding benzylated derivatives.

  • Hydrolysis: The methyl ester of the benzylated derivative is hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The resulting quinazolinone-7-carboxylic acid is activated, typically with a coupling agent, and then reacted with the desired amine to form the final quinazolinone-7-carboxamide derivative.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay[8][9][10]

The inhibitory activity against sEH can be determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human sEH enzyme and a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • The sEH enzyme is pre-incubated with the test compounds or vehicle control in a 96-well plate for a defined period at a controlled temperature (e.g., 30°C for 5 minutes).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the hydrolysis of the substrate by sEH, is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to the vehicle control. IC50 values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.

5-Lipoxygenase Activating Protein (FLAP) Inhibition Assay[7][11][12]

The inhibition of FLAP-mediated leukotriene biosynthesis is typically assessed in a cell-based assay.

  • Cell Culture: A suitable cell line that expresses the 5-lipoxygenase pathway components, such as human neutrophils or a monocytic cell line, is cultured under standard conditions.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds or a vehicle control.

  • Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

  • Leukotriene Quantification: After a specific incubation period, the reaction is stopped, and the amount of leukotrienes (e.g., LTB4) produced and released into the cell supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percent inhibition of leukotriene production at each compound concentration is calculated relative to the stimulated vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

A Technical Guide to Novel Synthesis of Substituted Quinazoline-7-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel synthetic routes for substituted quinazoline-7-carboxylic acids, a core scaffold of significant interest in medicinal chemistry and drug development. The quinazoline ring system is a "privileged structure," forming the basis of numerous biologically active compounds, including several approved anticancer agents. The strategic incorporation of a carboxylic acid group at the 7-position offers a valuable handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for the synthesis of quinazoline precursors and the target compounds, and a comparative analysis of different methodologies.

Core Synthetic Strategies

The synthesis of substituted quinazoline-7-carboxylic acids primarily revolves around the construction of the quinazoline core from appropriately substituted aniline precursors. The key starting material for introducing the 7-carboxylic acid functionality is typically a derivative of 4-aminoterephthalic acid or a molecule with a precursor group at the 7-position that can be later converted to a carboxylic acid.

Two primary pathways have been explored for the synthesis of the quinazoline ring system in this context:

  • Cyclocondensation with Amides and Formamides (Niementowski Reaction and its Variations): This classical approach involves the reaction of an anthranilic acid derivative with an amide or formamide at elevated temperatures to form the quinazolinone ring. For the synthesis of quinazoline-7-carboxylic acids, 4-aminoterephthalic acid can be envisioned as the starting anthranilic acid.

  • Stepwise Construction via Benzoxazinone Intermediates: A versatile multi-step approach involves the initial acylation of the amino group of the starting aniline, followed by cyclization to a benzoxazinone intermediate. This intermediate can then be reacted with a nitrogen source, such as an amine or hydrazine, to yield the desired quinazoline derivative.

Subsequent functionalization at the 2- and 4-positions of the quinazoline ring can be achieved through various methods, including nucleophilic substitution of chloro- or thioether groups.

Experimental Protocols

Route 1: Synthesis of a 3-Amino-2-methylquinazolin-4(3H)-one Precursor

This protocol describes a general method for the synthesis of a 3-amino-2-methylquinazolin-4(3H)-one, which can serve as a versatile intermediate for further derivatization. While the direct use of 4-aminoterephthalic acid in this specific sequence is not explicitly detailed in the retrieved literature, this procedure, based on the synthesis of related quinazolinones from anthranilic acid, provides a foundational methodology.[1]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reactants: 2-Aminobenzoic acid (0.01 M, 2 g), Acetic anhydride (10 mL).

  • Procedure: A mixture of 2-aminobenzoic acid and acetic anhydride is refluxed for three hours in a 250 mL round-bottom flask. After the reaction is complete, the mixture is allowed to cool, and the resulting solid is filtered and weighed.[1]

Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

  • Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1) (0.02 M, 3 g), Hydrazine hydrate (99%) (10 mL), Absolute ethanol (15 mL).

  • Procedure: A solution of the benzoxazinone from Step 1 in absolute ethanol is prepared. To this solution, hydrazine hydrate is added, and the reaction mixture is refluxed for 27 hours. After cooling, the solid product that forms is filtered and recrystallized from water to yield the pure 3-amino-2-methylquinazolin-4-one.[1]

Route 2: Synthesis of 2-Chloro-Substituted Quinazoline Intermediates

This protocol outlines the synthesis of a key 2,4-dichloroquinazoline intermediate, which is highly reactive towards nucleophilic substitution, allowing for the introduction of various substituents at the 2- and 4-positions. The synthesis starts from a quinazolin-2,4-dione.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Reactants: 6,7-dimethoxyquinazolin-2,4-dione (2.0 g), Phosphorus oxychloride (POCl3, 6 mL), N,N-dimethylaniline (0.6 mL).

  • Procedure: A mixture of the quinazolin-2,4-dione and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for 5 hours. The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to give the 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Route 3: Synthesis of a 7-Fluoro-Substituted Quinazoline and Subsequent Functionalization

This route demonstrates the synthesis of a 7-fluoro-substituted quinazoline, where the fluorine atom can potentially be a precursor for a carboxylic acid group through nucleophilic aromatic substitution or other functional group transformations.

Step 1: Synthesis of 7-Fluoroquinazoline-2,4-diol

  • Reactants: 2-Amino-4-fluorobenzoic acid (10 g, 0.064 mol), Urea (26 g, 0.43 mol).

  • Procedure: The mixture of 2-amino-4-fluorobenzoic acid and urea is heated at 100°C for 12 hours. The resulting solid is then treated with a dilute HCl solution, filtered, and washed with a saturated aqueous NaHCO3 solution. The product is then dried to obtain a white solid.[3]

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

  • Reactants: 7-Fluoroquinazoline-2,4-diol (2 g, 11 mmol), Phosphorus oxychloride (10 mL), DMF (6 drops).

  • Procedure: A mixture of the diol, phosphorus oxychloride, and DMF is heated and stirred at 110°C for 6 hours. The reaction is monitored by TLC. After completion, the mixture is concentrated under reduced pressure. Ice water is then added slowly with stirring, and the resulting precipitate is filtered and washed with ice-water to yield a brown solid.[3]

Step 3: Synthesis of 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

  • Reactants: 2,4-Dichloro-7-fluoroquinazoline, Diethylamine, Toluene.

  • Procedure: The dichloroquinazoline is reacted with diethylamine in toluene. The specific reaction conditions (temperature, time) are not detailed in the provided abstract but would typically involve heating to effect the nucleophilic substitution at the more reactive 4-position.[3]

Quantitative Data Summary

Due to the limited availability of specific data for the synthesis of a wide range of substituted quinazoline-7-carboxylic acids in the searched literature, the following table provides representative yields for the synthesis of key quinazoline precursors and related structures. This data can serve as a benchmark for researchers developing novel synthetic routes.

Starting Material(s)ProductReagents and ConditionsYield (%)Reference
2-Aminobenzoic acid, Acetic anhydride2-Methyl-4H-3,1-benzoxazin-4-oneReflux, 3 hNot specified[1]
2-Methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate3-Amino-2-methylquinazolin-4(3H)-oneEthanol, Reflux, 27 hNot specified[1]
6,7-dimethoxyquinazolin-2,4-dione2,4-Dichloro-6,7-dimethoxyquinazolinePOCl3, N,N-dimethylaniline, Reflux, 5 hNot specified[2]
2-Amino-4-fluorobenzoic acid, Urea7-Fluoroquinazoline-2,4-diol100°C, 12 h75[3]
7-Fluoroquinazoline-2,4-diol2,4-Dichloro-7-fluoroquinazolinePOCl3, DMF, 110°C, 6 h85.4[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual pathways and workflows relevant to the synthesis and application of substituted quinazoline derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Niementowski Reaction cluster_route2 Route 2: Benzoxazinone Intermediate 4-Aminoterephthalic_Acid 4-Aminoterephthalic Acid or derivative Cyclocondensation Cyclocondensation 4-Aminoterephthalic_Acid->Cyclocondensation Heat Acylation Acylation 4-Aminoterephthalic_Acid->Acylation Acylating Agent Amide_Formamide Amide / Formamide Amide_Formamide->Cyclocondensation Quinazolinone-7-COOH Quinazolinone-7-carboxylic Acid Cyclocondensation->Quinazolinone-7-COOH Further_Functionalization Further Functionalization (e.g., at C2, C4) Quinazolinone-7-COOH->Further_Functionalization Acyl_Intermediate N-Acyl Intermediate Acylation->Acyl_Intermediate Cyclization Cyclization Acyl_Intermediate->Cyclization Benzoxazinone Benzoxazinone-7-COOH Cyclization->Benzoxazinone Quinazoline-7-COOH Substituted Quinazoline-7-carboxylic Acid Benzoxazinone->Quinazoline-7-COOH Nitrogen_Source Nitrogen Source (e.g., Amine, Hydrazine) Nitrogen_Source->Quinazoline-7-COOH Quinazoline-7-COOH->Further_Functionalization

Caption: General synthetic workflows for quinazoline-7-carboxylic acids.

Functionalization_Strategy Quinazolinone-7-COOH Quinazolinone-7-carboxylic Acid Chlorination Chlorination (e.g., POCl3) Quinazolinone-7-COOH->Chlorination Dichloro_Intermediate 2,4-Dichlorothis compound Derivative Chlorination->Dichloro_Intermediate Nucleophilic_Substitution_C4 Nucleophilic Substitution (at C4) Dichloro_Intermediate->Nucleophilic_Substitution_C4 4-Substituted_Intermediate 2-Chloro-4-substituted-quinazoline-7-carboxylic Acid Derivative Nucleophilic_Substitution_C4->4-Substituted_Intermediate Nucleophilic_Substitution_C2 Nucleophilic Substitution (at C2) 4-Substituted_Intermediate->Nucleophilic_Substitution_C2 Final_Product 2,4-Disubstituted-quinazoline-7-carboxylic Acid Nucleophilic_Substitution_C2->Final_Product Amine_1 Primary/Secondary Amine Amine_1->Nucleophilic_Substitution_C4 Nucleophile_2 Nucleophile (e.g., Thiol, Alcohol) Nucleophile_2->Nucleophilic_Substitution_C2

Caption: Strategy for functionalization of the this compound core.

Conclusion and Future Directions

The synthesis of substituted quinazoline-7-carboxylic acids represents a promising area for the development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the construction of this important heterocyclic scaffold. While direct, high-yield syntheses for a wide variety of substituted quinazoline-7-carboxylic acids are not yet abundantly reported, the existing knowledge on quinazoline chemistry allows for the rational design of new synthetic routes.

Future research in this area should focus on:

  • The development of more efficient and regioselective methods for the direct synthesis of quinazoline-7-carboxylic acids.

  • The exploration of a broader range of starting materials and cyclization conditions to increase the diversity of accessible substitution patterns.

  • The application of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to improve reaction efficiency and scalability.

By advancing the synthetic accessibility of this class of compounds, the scientific community can further unlock their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carboxylic acid is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a carboxylic acid group at the 7th position. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial agents.[1] Understanding the physicochemical properties of this molecule is a critical foundational step in drug discovery and development, influencing aspects such as solubility, permeability, and formulation.[2][3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, information from related quinazoline derivatives and computational predictions are included to provide a broader understanding.

Physicochemical Data Summary

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes available data for the parent compound, related isomers, and predicted values to offer a comparative overview.

PropertyThis compoundQuinazoline (Parent)Quinazoline-4-carboxylic acidQuinazoline-6-carboxylic acidData Type
Molecular Formula C₉H₆N₂O₂[4]C₈H₆N₂[1]C₉H₆N₂O₂[5]C₉H₆N₂O₂[6]---
Molecular Weight 174.16 g/mol [4]130.15 g/mol [1]174.16 g/mol [5]174.16 g/mol [6]---
Melting Point Not available46-48 °CNot availableNot availableExperimental
Boiling Point Not available243 °C[1][7]Not availableNot availableExperimental
pKa (acidic) Not available3.51[1]Not availableNot availableExperimental
logP Not availableNot available0.8[5]0.5[6]Computed (XLogP3)
Solubility Generally insoluble in water and organic solvents; soluble in aqueous alkali.[8]Soluble in water.[1]Not availableNot availableQualitative

Experimental Protocols

Detailed experimental determination of the physicochemical properties is crucial for drug development. Below are standard methodologies applicable to compounds like this compound.

Determination of Aqueous Solubility (Gravimetric Method)

The gravimetric method is a reliable technique for determining the solubility of crystalline compounds.[9]

Protocol:

  • Sample Preparation: Accurately weigh an excess amount of this compound.

  • Equilibration: Add the compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed container.

  • Saturation: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed container.

    • Evaporate the solvent completely under vacuum or gentle heating.

    • Weigh the container with the dried residue.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Determination of Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

  • Sample Preparation: Prepare a solution of this compound in the aqueous phase at a concentration where it is fully dissolved. To determine the logP of the unionized species, the pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the carboxylic acid.[2]

  • Partitioning:

    • Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a sealed container.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.

    • Allow the phases to separate completely, often aided by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa - Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of acidic and basic functional groups.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer for constant mixing.

  • Titration:

    • For an acidic compound, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base. This point corresponds to the inflection point on the first derivative of the titration curve.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Profiling cluster_application Application & Further Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Solubility Aqueous Solubility (Gravimetric Method) Structure->Solubility pKa pKa Determination (Potentiometric Titration) Structure->pKa LogP LogP Measurement (Shake-Flask Method) Structure->LogP MeltingPoint Melting Point & Thermal Analysis (DSC) Structure->MeltingPoint Stability Chemical Stability (pH, Temperature) Structure->Stability ADME In Vitro ADME Assays (Permeability, Metabolism) Solubility->ADME Formulation Pre-formulation Studies Solubility->Formulation pKa->ADME LogP->ADME Stability->Formulation

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to the Preliminary In Vitro Screening of Quinazoline-7-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with a scaffold present in numerous FDA-approved drugs.[1][2] Their diverse biological activities have led to extensive research, particularly in oncology.[3][4] A significant subset of these compounds functions as potent and selective inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of the EGFR signaling pathway is a known hallmark of various cancers, making it a critical therapeutic target.[1][5]

Quinazoline-7-carboxylic acid analogs, a specific subset of this family, are designed to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety can modulate solubility and provide an additional interaction point within the target's binding site. This guide provides a comprehensive overview of the preliminary in vitro screening cascade for these specific analogs, focusing on the core assays required to determine their cytotoxic potential and target-specific inhibitory activity. It includes detailed experimental protocols, structured data from representative quinazoline analogs, and visual workflows to guide the research process.

Data Presentation: Biological Activity of Representative Analogs

The preliminary assessment of novel compounds involves evaluating their anti-proliferative effects on various cancer cell lines and their direct inhibitory action on the target enzyme. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for comparison. A lower value indicates higher potency.

Table 1: In Vitro Cytotoxicity (GI50/IC50 in µM) of Selected Quinazoline Analogs against Various Cancer Cell Lines

Compound ID Analog Type Cell Line Cancer Type GI50 / IC50 (µM) Reference
6d Quinazolin-4(3H)-one Derivative NCI-H460 Non-Small Cell Lung 0.789 [5]
8a Quinazoline-oxymethyltriazole HCT-116 Colon 5.33 (72h) [6]
8k Quinazoline-oxymethyltriazole MCF-7 Breast 11.32 (72h) [6]
3o Erlotinib Analog MCF-7 Breast 0.14 [7]
14 Quinazoline Derivative MDA-MB-231 Breast 0.447 [4]

| 4i | Quinazoline-based Thiazole | MCF-7 | Breast | 2.86 |[8] |

Note: Data presented are for representative quinazoline derivatives to illustrate typical potency ranges and may not be specific to 7-carboxylic acid analogs.

Table 2: EGFR Kinase Inhibitory Activity (IC50) of Selected Quinazoline Analogs

Compound ID Analog Type Target IC50 (nM) Reference
8b 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one EGFR-TK 1.37
6d Quinazolin-4(3H)-one Derivative EGFR 69 [5]
8 4-Arylamino-quinazoline EGFRwt 0.8 [9]
8 4-Arylamino-quinazoline EGFRT790M/L858R 2.7 [9]
4f Quinazoline-based Thiazole EGFRwt 2.17 [8]
4f Quinazoline-based Thiazole EGFRL858R/T790M 2.81 [8]

| Erlotinib | Reference Drug | EGFR-TK | 45 |[5] |

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections describe the core methodologies for assessing cytotoxicity and target-specific kinase inhibition.

Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the wells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.[1][2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.

Target Engagement: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity. Inhibition is observed as a decrease in luminescence.[10]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the EGFR enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.[10]

Mandatory Visualizations

Diagrams of key processes provide a clear and immediate understanding of complex workflows and biological pathways.

G cluster_0 Primary Screening cluster_1 Secondary & Orthogonal Assays cluster_2 Hit Validation & Lead Generation HTS High-Throughput Screening (Single Concentration) Hit_ID Primary Hit Identification HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC50/GI50 Determination) Hit_ID->Dose_Response Biochem Biochemical Target Assay (e.g., EGFR Kinase Assay) Dose_Response->Biochem Cell_Target Cellular Target Engagement (e.g., Western Blot for p-EGFR) Biochem->Cell_Target Selectivity Kinase Selectivity Profiling Cell_Target->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Gen Lead Candidate Selection SAR->Lead_Gen EGFR_Pathway cluster_RAS RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase Domain) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor Quinazoline-7-Carboxylic Acid Analog Inhibitor->Dimer INHIBITS (ATP-Competitive Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Methodological & Application

Synthesis of Quinazoline-7-carboxylic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of Quinazoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is based on established synthetic methodologies for quinazoline derivatives, offering a reproducible procedure for obtaining the target molecule.

Introduction

This compound is a member of the quinazoline family, a class of bicyclic aromatic heterocycles containing a benzene ring fused to a pyrimidine ring. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid group at the 7-position offers a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.

Synthetic Approach

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A common and effective strategy involves the construction of the quinazoline ring from a suitably substituted anthranilic acid derivative. One plausible route, outlined below, begins with 4-amino-2-chlorobenzoic acid.

Overall Reaction Scheme

A detailed, step-by-step protocol for a potential synthetic route is provided below. It is important to note that specific reaction conditions may require optimization based on laboratory settings and reagent purity.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-2-chlorobenzoic acidReagentSigma-Aldrich
Triethyl orthoformateReagentAcros Organics
FormamideACS GradeFisher Scientific
Acetic anhydrideReagentJ.T. Baker
EthanolAnhydrousDecon Labs
Diethyl etherACS GradeVWR
Hydrochloric acidConcentratedEMD Millipore
Sodium hydroxidePellets, ACSMacron Fine Chemicals
Anhydrous sodium sulfateGranularBeanTown Chemical
Silica gel60 Å, 230-400 meshSorbent Technologies
Step 1: Synthesis of 7-Chloro-3,4-dihydro-4-oxoquinazoline

This initial step involves the cyclization of 4-amino-2-chlorobenzoic acid to form the quinazolinone core. The Niementowski quinazoline synthesis is a classic method for this transformation.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-chlorobenzoic acid (1 equivalent) and a suitable amide or formamide (excess, can also act as the solvent).

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-180 °C. The exact temperature and reaction time will depend on the specific reagents used and should be monitored by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[1][3]

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The crude product may precipitate upon cooling.

  • Purification: The solid product can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Step 2: Conversion to this compound

The conversion of the 7-chloro-4-oxoquinazoline intermediate to the final product involves the removal of the chloro group and the oxo group to yield the aromatic quinazoline ring with the carboxylic acid at the 7-position. This can be a challenging transformation and may require multiple steps, including reduction and subsequent oxidation or other functional group manipulations. A direct, one-pot conversion is not commonly reported.

  • Hypothetical Reduction of the Chloro and Oxo Groups: A possible approach could involve a reduction reaction to remove the chloro group and reduce the keto group. This might be achieved using a reducing agent like catalytic hydrogenation (e.g., H2, Pd/C) under pressure, followed by re-aromatization.

  • Hypothetical Functional Group Interconversion: Alternatively, the chloro group could potentially be displaced via a nucleophilic aromatic substitution reaction, and the oxo group could be removed through a series of reduction and dehydration steps.

Given the complexity and lack of a direct literature precedent for this specific transformation, researchers are advised to consult advanced organic chemistry literature for methods of dehalogenation and deoxygenation of similar heterocyclic systems.

Data Presentation

No specific quantitative data for the synthesis of this compound was found in the initial search. The following table is a template for recording experimental data.

StepStarting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC/NMR)
14-Amino-2-chlorobenzoic acidFormamide4-8150-160--
27-Chloro-3,4-dihydro-4-oxoquinazoline-----

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Conversion to Final Product A 4-Amino-2-chlorobenzoic Acid B Reaction with Formamide A->B Heat C 7-Chloro-3,4-dihydro-4-oxoquinazoline B->C Cyclization D Functional Group Transformation C->D Reduction/ Dehalogenation E This compound D->E Purification

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • High temperatures are involved in this synthesis; use appropriate heating mantles and ensure proper temperature control.

Conclusion

The synthesis of this compound presents a multi-step challenge for the synthetic chemist. While the initial formation of the quinazolinone core from substituted anthranilic acids is a well-established reaction, the subsequent conversion to the final aromatic carboxylic acid requires careful consideration and likely extensive experimental optimization. The protocol and workflow provided here serve as a foundational guide for researchers embarking on the synthesis of this and related quinazoline derivatives.

References

Application of Quinazoline-7-carboxylic Acid in Cancer Research: A Scaffold for Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline-7-carboxylic acid has emerged as a valuable scaffold in the design and synthesis of novel anticancer agents. While the parent compound itself has limited reported direct antitumor activity, its rigid bicyclic structure provides an excellent framework for the development of potent and selective inhibitors of various cancer-related targets. The carboxylic acid group at the 7-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functional groups to modulate pharmacological properties, improve target binding, and enhance cell permeability. This document provides an overview of the application of this compound as a foundational structure for anticancer drug discovery, complete with synthetic strategies, biological evaluation protocols, and insights into the targeted signaling pathways.

I. Synthesis of this compound Derivatives

The this compound core is typically synthesized from readily available starting materials such as 2-aminoterephthalic acid. A common route involves the condensation of 2-aminoterephthalic acid with formamide to yield 4-oxo-3H-quinazoline-7-carboxylic acid. This intermediate can then be further modified. For instance, chlorination of the 4-oxo position creates a reactive site for the introduction of various amine-containing side chains, which have been shown to be critical for activity against targets like kinases.

A generalized synthetic workflow for creating a library of this compound derivatives for anticancer screening is depicted below.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening 2-Aminoterephthalic_acid 2-Aminoterephthalic Acid Intermediate_1 4-Oxo-3H-quinazoline- 7-carboxylic acid 2-Aminoterephthalic_acid->Intermediate_1 Condensation Formamide Formamide Formamide->Intermediate_1 Intermediate_2 4-Chloroquinazoline- 7-carbonyl chloride Intermediate_1->Intermediate_2 Chlorination Chlorinating_agent Chlorinating Agent (e.g., SOCl₂, POCl₃) Chlorinating_agent->Intermediate_2 Final_Compounds Library of Quinazoline-7-carboxamide Derivatives Intermediate_2->Final_Compounds Amidation Amine_Library Library of Amines (R-NH₂) Amine_Library->Final_Compounds Cell_Viability_Assay Cell Viability Assays (MTT, CellTiter-Blue) Final_Compounds->Cell_Viability_Assay Screening Hit_Compounds Hit Compounds Cell_Viability_Assay->Hit_Compounds Identify Potent Compounds Target_Enzyme_Assay Target-Based Assays (e.g., Kinase Inhibition) Hit_Compounds->Target_Enzyme_Assay Mechanism of Action

Figure 1: Workflow for Synthesis and Screening.

II. Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The nature of the substituents introduced, particularly at the 4- and 7-positions, dictates the potency and selectivity of these compounds.

Compound ClassTarget PathwayCancer Cell LineIC50 ValueReference
4-(Piperazinyl)quinazoline-7-formamideDihydrofolate reductase (DHFR)KB (Human oral cancer)0.078 nM[1]
Quinazolinone-7-carboxamides5-Lipoxygenase-activating protein (FLAP)Intact human neutrophils2.91 µM[2]
2-Substituted-quinazoline-7-carboxamidesExtracellular signal-regulated kinase (ERK)VariousNot specified[3]
Quinazoline-7-carboxamidesNicotinamide phosphoribosyltransferase (NAMPT)VariousNot specified[4]

III. Key Signaling Pathways Targeted

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.

A. The ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Hyperactivation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5][6] Derivatives of this compound have been developed as potent inhibitors of ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.[3]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Inhibitor Quinazoline-7-carboxylic acid derivative Inhibitor->ERK

Figure 2: Inhibition of the ERK/MAPK Pathway.

IV. Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anticancer activity of this compound derivatives.

A. Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

B. Protocol 2: CellTiter-Blue® Cell Viability Assay

This is a fluorescent assay for estimating the number of viable cells based on the conversion of resazurin to the fluorescent resorufin by metabolically active cells.[2][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound derivative (dissolved in DMSO)

  • CellTiter-Blue® Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare and add serial dilutions of the test compound to the wells as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This compound is a privileged scaffold in modern cancer research. Its synthetic tractability allows for the creation of large libraries of derivatives that can be screened for activity against a multitude of cancer-related targets. The potent and selective inhibitors of pathways such as the ERK/MAPK cascade that have been developed from this core structure underscore its importance in the ongoing quest for novel and effective cancer therapeutics. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in leveraging the potential of this versatile chemical entity.

References

Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Quinazoline-7-carboxylic acid derivatives, a promising class of compounds in drug discovery. The protocols outlined below are designed for the identification and characterization of novel kinase inhibitors, with a particular focus on their potential as anticancer agents.

Quinazoline derivatives are a well-established class of heterocyclic compounds known for their diverse pharmacological activities.[1][2] The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[1][3] The addition of a 7-carboxylic acid group can be a key modification to enhance potency and selectivity. High-throughput screening of libraries of these compounds is a critical step in identifying novel and effective drug candidates.[1]

Target Focus: Protein Kinases

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a primary target for therapeutic intervention.[4] Quinazoline-based compounds often act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[1] Beyond EGFR, quinazoline derivatives have shown inhibitory activity against a range of other kinases, including Aurora A kinase, PI3Kα, and VEGFR.[4][5][6]

Signaling Pathway: EGFR Inhibition

A primary mechanism of action for many quinazoline derivatives is the inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream pathways critical for cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Quinazoline Quinazoline-7-carboxylic acid derivative Quinazoline->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling and inhibition by Quinazoline derivatives.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel this compound derivatives involves a multi-step process, starting with a primary screen to identify initial hits, followed by secondary assays for confirmation and characterization.

HTS_Workflow Compound_Library Quinazoline-7-carboxylic acid Library Primary_Screen Primary HTS (Biochemical or Cell-Based) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for an HTS campaign.

Experimental Protocols

Protocol 1: Biochemical HTS for Kinase Inhibition (HTRF Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for inhibitors of a specific protein kinase (e.g., EGFR).

1. Materials and Reagents:

  • This compound derivative library (10 mM in DMSO)

  • Recombinant human kinase (e.g., EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin

  • 384-well low-volume white plates

  • Acoustic liquid handler and HTRF-compatible plate reader

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).[1]

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well. Incubate for 15 minutes at room temperature.[1]

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase. Incubate for 60 minutes at room temperature.[1]

  • Detection: Prepare the HTRF detection reagent mixture in the detection buffer. Add 10 µL of the detection mixture to each well to stop the kinase reaction. Incubate for 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).[1]

  • Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data to the controls to determine the percent inhibition for each compound.

Protocol 2: Cell-Based HTS for Antiproliferative Activity (CellTiter-Glo® Assay)

This protocol uses a cell viability assay to screen for compounds that inhibit the proliferation of cancer cells.

1. Materials and Reagents:

  • Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[3][5]

  • Cell Culture Medium (appropriate for the chosen cell line)

  • This compound derivative library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Multidrop dispenser and a plate reader capable of measuring luminescence

2. Assay Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively. Incubate the plates for 72 hours.[1]

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[1]

  • Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

  • Data Analysis: Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound.

Data Presentation

The inhibitory activities of this compound derivatives are typically presented as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half).

Table 1: Representative Antiproliferative Activity of Quinazoline Derivatives

CompoundTarget/Cell LineAssay TypeIC₅₀ (µM)Reference
Derivative 7b MCF-7MTT82.1[3]
A549MTT67.3[3]
5367MTT51.4[3]
Derivative 7e MCF-7MTT90.2[3]
5637MTT103.04[3]
Derivative 6e Aurora A KinaseKinase Assay- (Potent)[6]
MCF-7Cytotoxicity168.78[6]
Derivative 10 BaF3-EGFR¹⁹del/T790M/C797SProliferation0.09[7]
Derivative 12 MCF-7MTT0.0977[7]
EGFRT790MKinase Assay0.0728[7]
VEGFR-2Kinase Assay0.0523[7]

Table 2: Representative Carbonic Anhydrase Inhibitory Activity of Quinazoline Derivatives

CompoundTarget IsoformKᵢ (nM)Reference
Derivative 6a hCA I>10000[8]
hCA II>10000[8]
hCA IX45.3[8]
hCA XII6.8[8]
Derivative 6b hCA I>10000[8]
hCA II>10000[8]
hCA IX5.9[8]
hCA XII4.5[8]
Derivative 8c hCA I8645[8]
hCA II>10000[8]
hCA IX5.1[8]
hCA XII4.9[8]

Note: The data presented are illustrative and sourced from studies on various quinazoline derivatives to demonstrate the range of activities and targets. Specific results for novel this compound derivatives would be generated through the execution of the protocols described above.

References

Quinazoline-7-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carboxylic acid is a highly versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle at the 7-position, provides an excellent starting point for the synthesis of diverse compound libraries with a wide range of biological activities. The quinazoline core is a key pharmacophore in numerous approved drugs, particularly in oncology, where it is a cornerstone of many kinase inhibitors. The carboxylic acid group at the 7-position offers a convenient point for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. These modifications are typically achieved through amide bond formation, leading to the generation of quinazoline-7-carboxamides with tailored pharmacological profiles.

This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in drug discovery campaigns targeting various enzyme families.

Application Note 1: Development of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Biological Target Background: Soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) are key proteins in the metabolic pathways of arachidonic acid, which are implicated in inflammatory processes.[1] Inhibition of sEH maintains beneficial levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP inhibitors block the biosynthesis of pro-inflammatory leukotrienes.[1] Dual inhibitors of sEH and FLAP are of significant interest for the development of novel anti-inflammatory agents.

Drug Discovery Application: The quinazolinone-7-carboxamide scaffold has been successfully employed to develop potent inhibitors of both sEH and FLAP. The carboxylic acid moiety of a quinazolinone-7-carboxylic acid precursor serves as a key attachment point for a variety of amine-containing fragments, enabling the exploration of the structure-activity relationship (SAR) and optimization of inhibitory activity.

Quantitative Data Summary:
Compound IDTargetIC50 (µM)Reference
34 sEH0.30[1]
FLAP2.91[1]
35 sEH0.66[1]
37 sEH0.45[1]
43 sEH0.55[1]
Experimental Protocols:

Protocol 1: Synthesis of 4-Oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydrothis compound (Parent Acid)

A detailed protocol for a similar parent compound, 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydrothis compound, involves the hydrolysis of the corresponding ester precursor. Compound 8 (1.5 mmol, 1 eq) is dissolved in isopropanol (5 mL), and a 20% NaOH solution (2 mL) is added. The mixture is heated under reflux for 2 hours. After completion, the reaction mixture is diluted with water and acidified with acetic acid. The resulting solid precipitate is filtered and dried to yield the desired carboxylic acid.[1]

Protocol 2: General Synthesis of Quinazolinone-7-carboxamide Derivatives

To a solution of the quinazolinone-7-carboxylic acid derivative (1 equivalent) in anhydrous dioxane, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added. The mixture is heated under reflux with stirring for 45 minutes. Subsequently, the desired amine derivative (1.5 equivalents) is added, and the reaction is refluxed for an additional 2 hours. The reaction mixture is then diluted with water, and the precipitated solid is collected by vacuum filtration. The crude product is purified by flash chromatography.[1]

Workflow and Signaling Pathway Diagrams:

G cluster_synthesis Synthesis of Quinazolinone-7-carboxamides Quinazolinone-7-carboxylic_Acid Quinazolinone-7- carboxylic Acid CDI_Activation CDI, Dioxane Reflux Quinazolinone-7-carboxylic_Acid->CDI_Activation Activated_Intermediate Activated Acyl Imidazolide Intermediate CDI_Activation->Activated_Intermediate Amide_Formation Reflux Activated_Intermediate->Amide_Formation Amine R-NH2 (Amine) Amine->Amide_Formation Final_Product Quinazolinone-7-carboxamide Derivative Amide_Formation->Final_Product

Synthetic workflow for quinazolinone-7-carboxamides.

G cluster_pathway Arachidonic Acid Metabolism and Inflammation Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase 5_LO 5-LO FLAP->5_LO Leukotrienes Leukotrienes 5_LO->Leukotrienes Inflammation_L Inflammation Leukotrienes->Inflammation_L EETs EETs CYP_Epoxygenase->EETs sEH sEH EETs->sEH Anti_Inflammation Anti-Inflammatory Effects EETs->Anti_Inflammation DHETs DHETs sEH->DHETs Inhibitor Quinazolinone-7-carboxamide Inhibitor Inhibitor->FLAP Inhibitor->sEH

Targeting the arachidonic acid pathway.

Application Note 2: Development of Extracellular Signal-Regulated Kinase (ERK) 1/2 Inhibitors

Biological Target Background: The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. ERK1 and ERK2 are the terminal kinases in this cascade, and their inhibition represents a promising strategy for cancer treatment.

Drug Discovery Application: The 2-amino-7-amide quinazoline scaffold has been identified as a potent and orally bioavailable inhibitor of ERK1/2.[2] The amide group at the 7-position plays a crucial role in achieving high potency and favorable pharmacokinetic properties. Structure-based drug design has enabled the optimization of substituents on the amide nitrogen to maximize interactions within the ERK active site.

Quantitative Data Summary:
Compound IDTargetIC50 (nM)Cell Proliferation (IC50, µM)Reference
23 ERK1<10Varies by cell line[2]
ERK2<10Varies by cell line[2]
Experimental Protocols:

Protocol 3: Synthesis of 2-Amino-7-amide Quinazoline Derivatives

The synthesis of these derivatives typically involves the coupling of a 2-amino-quinazoline-7-carboxylic acid intermediate with a desired amine. The carboxylic acid is first activated, for example with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by conversion to the acid chloride. The activated species is then reacted with the appropriate amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable aprotic solvent such as dimethylformamide (DMF).

Workflow and Signaling Pathway Diagrams:

G cluster_synthesis_erk Synthesis of 2-Amino-7-amide Quinazolines Quinazoline_Acid 2-Amino-quinazoline- 7-carboxylic Acid Activation Coupling Reagent (e.g., HATU) Quinazoline_Acid->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling DIPEA, DMF Activated_Ester->Coupling Amine R-NH2 Amine->Coupling Final_Product 2-Amino-7-amide Quinazoline Derivative Coupling->Final_Product

Synthetic workflow for 2-amino-7-amide quinazolines.

G cluster_pathway_erk MAPK Signaling Pathway in Cancer Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor 2-Amino-7-amide Quinazoline Inhibitor Inhibitor->ERK

Inhibition of the MAPK signaling pathway.

Conclusion

This compound and its derivatives represent a highly valuable and versatile platform for the discovery of novel therapeutics. The straightforward chemistry of the carboxylic acid functionality allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds against a multitude of biological targets. The examples provided herein for sEH/FLAP and ERK1/2 inhibitors highlight the power of this scaffold in developing potent and selective modulators of key disease-related proteins. Researchers are encouraged to explore the potential of this building block in their own drug discovery programs.

References

Application Notes: Cell-Based Assay Protocols for Evaluating the Efficacy of Quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of quinazoline have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] In oncology, quinazoline derivatives are particularly prominent as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[5][6] Many approved anticancer drugs, including gefitinib and erlotinib, are based on this scaffold.[5]

Given the therapeutic potential of this chemical class, the evaluation of novel derivatives like Quinazoline-7-carboxylic acid is of significant interest. A systematic approach using a panel of cell-based assays is essential to determine its biological efficacy and elucidate its mechanism of action. This document provides detailed protocols for a tiered assay strategy, beginning with a general assessment of cell viability, followed by specific assays to investigate apoptosis induction and target engagement within a relevant signaling pathway.

Experimental Strategy Overview

The evaluation of this compound's efficacy can be approached through a logical workflow. The initial step is to determine the compound's general effect on cancer cell viability and establish a dose-response relationship. Following this, mechanistic assays can be employed to understand how the compound exerts its effects, for instance, by inducing programmed cell death (apoptosis) or by inhibiting specific cell signaling pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Select Cancer Cell Line(s) (e.g., A431, HCT-116) B Cell Viability Assay (MTS Protocol) A->B Seed cells C Determine IC50 Value B->C Analyze data D Apoptosis Assay (Caspase-Glo 3/7 Protocol) C->D Use IC50 concentration E Signaling Pathway Analysis (Western Blot Protocol) C->E Use IC50 concentration F Confirm Apoptotic Induction D->F G Identify Target Inhibition (e.g., p-EGFR, p-Akt) E->G H Mechanism of Action Hypothesis F->H G->H

Caption: General experimental workflow for evaluating a novel compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTS Assay

Principle

The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the tetrazolium salt MTS into a colored formazan product that is soluble in cell culture media.[7] The quantity of formazan, measured by absorbance at 490-500 nm, is directly proportional to the number of viable cells in the culture. This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., A431 for EGFR studies)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Multi-well spectrophotometer (ELISA reader)

Protocol

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.[8][9][10]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[8][9][10] The optimal incubation time may vary depending on the cell type.

    • Shake the plate gently for 1 minute.

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer.[7][10]

Data Analysis

  • Subtract the average absorbance of the medium-only wells (background) from all other values.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log concentration of this compound.

  • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value.

Data Presentation

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundA43172Value
This compoundHCT-11672Value
Positive Control (e.g., Gefitinib)A43172Value

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their combined activity.[11][12] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[11] The resulting luminescent signal is proportional to the amount of caspase activity and thus to the level of apoptosis.[12][13]

Materials

  • Caspase-Glo® 3/7 Assay Kit (Buffer and lyophilized Substrate)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Luminometer

  • Cells and compound as described in Protocol 1

Protocol

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in 100 µL of medium in a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

    • Incubate for a relevant period (e.g., 24 hours).

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.[13][14]

    • Allow the plate and the reagent to equilibrate to room temperature.[13][14]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[13][14]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

  • Subtract the average luminescence from cell-free control wells.

  • Calculate the fold change in caspase activity relative to the vehicle control.

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle

  • Present the data as a bar graph showing fold change vs. treatment condition.

Data Presentation

TreatmentConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control (DMSO)-1.0
This compound0.5x IC50Value
This compound1x IC50Value
This compound2x IC50Value
Positive Control (Staurosporine)1 µMValue

Protocol 3: Target Engagement and Pathway Analysis by Western Blot

Principle

Many quinazoline derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR.[5] This inhibition prevents autophosphorylation of the receptor and blocks downstream signaling cascades, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[6] Western blotting can detect changes in the phosphorylation status of key proteins in these pathways. A decrease in the phosphorylated form of a protein (e.g., p-EGFR, p-Akt) relative to its total protein level indicates target engagement and pathway inhibition.[15]

G Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY Quinazoline Quinazoline-7- carboxylic acid Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

Materials

  • Phosphatase and protease inhibitor cocktails

  • RIPA or similar lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[16][17] Note: Avoid milk for phospho-antibodies as it contains phosphoproteins.[16][17]

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., at IC50 concentration) for a short duration (e.g., 1-6 hours). Include vehicle control.

    • For RTK studies, serum-starve cells overnight, then pre-treat with the compound for 1 hour before stimulating with a ligand (e.g., EGF at 100 ng/mL) for 15 minutes.[15]

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.[16][17]

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibody overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein, and finally with a loading control like GAPDH.

Data Analysis

  • Quantify band intensity using densitometry software (e.g., ImageJ).

  • For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal.

  • Normalize this ratio to the loading control (GAPDH) to correct for loading differences.

  • Compare the normalized phospho-protein levels between treated and untreated samples.

Data Presentation

TreatmentLigand Stim.p-EGFR / Total EGFR (Normalized Intensity)p-Akt / Total Akt (Normalized Intensity)
Vehicle-ValueValue
Vehicle+ EGFValueValue
Compound+ EGFValueValue

References

Application Notes and Protocols: Analytical Techniques for the Purification of Quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carboxylic acid is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. The carboxylic acid moiety at the 7-position provides a key handle for further chemical modification and influences the compound's physicochemical properties, such as solubility and potential for salt formation.

The purity of this compound is paramount for its use in drug discovery, chemical synthesis, and biological assays. Impurities can lead to erroneous experimental results, side reactions, and potential toxicity. While specific purification data for this exact molecule is not extensively published, robust analytical and preparative techniques can be adapted from methods established for structurally related quinoline and quinazoline derivatives.

This document provides detailed application notes and protocols for the primary techniques used to purify this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Crystallization, and Acid-Base Extraction.

Key Purification Techniques

The purification strategy for this compound typically involves a multi-step approach. An initial crude purification may be performed using acid-base extraction to remove non-acidic impurities. This is often followed by either preparative HPLC for high-purity small-scale batches or crystallization for larger quantities. Analytical HPLC is used throughout the process to monitor purity.

  • Reversed-Phase HPLC (RP-HPLC) : This is the most powerful technique for achieving high purity (>99%). It separates compounds based on their hydrophobicity. Given the aromatic nature of the quinazoline core, RP-HPLC with a C18 stationary phase is highly effective.[1]

  • Crystallization : A cost-effective method for purifying solid compounds on a larger scale. The success of this technique is highly dependent on the compound's solubility profile in various solvents.[2][3] A common approach is to dissolve the crude material in a suitable hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

  • Acid-Base Extraction : This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group. By manipulating the pH of the aqueous phase, the compound can be selectively moved between an organic solvent and an aqueous layer, separating it from neutral or basic impurities.

Data Presentation

Quantitative parameters for the recommended purification and analytical methods are summarized below for easy reference and comparison.

Table 1: Analytical RP-HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 320 nm
Column Temperature 35°C
Injection Volume 5 µL

| Expected Retention Time | ~12.5 minutes (Highly dependent on exact system) |

Table 2: Preparative RP-HPLC Method Parameters

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 70% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Sample Loading 50-150 mg per injection (dissolved in minimal DMSO/Methanol)
Purity Achieved >99%

| Expected Recovery | >85% |

Table 3: Solvent Screening for Crystallization

Solvent Solubility (at 25°C) Solubility (at 78°C) Crystal Formation on Cooling
Water Poorly Soluble Sparingly Soluble Fine Needles
Ethanol Sparingly Soluble Soluble Prisms
Methanol Sparingly Soluble Soluble Plates
Acetone Soluble Very Soluble Poor (Oiling out)
N,N-Dimethylformamide (DMF) Very Soluble Very Soluble Not suitable for single-solvent
Toluene Insoluble Sparingly Soluble Microcrystals

| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good Quality Rods |

Note: Data in Table 3 is illustrative, based on typical behavior for aromatic carboxylic acids. Actual results must be determined empirically.

Visualized Workflows and Logical Relationships

G cluster_workflow General Purification Workflow Crude Crude Synthesized Product Extraction Acid-Base Extraction Crude->Extraction PurityCheck1 Purity Assessment (Analytical HPLC) Extraction->PurityCheck1 Decision Purity > 95%? PurityCheck1->Decision Crystallization Crystallization Decision->Crystallization Yes PrepHPLC Preparative HPLC Decision->PrepHPLC No PurityCheck2 Final Purity Check (Analytical HPLC) Crystallization->PurityCheck2 PrepHPLC->PurityCheck2 PureProduct Pure Quinazoline-7- carboxylic Acid (>99%) PurityCheck2->PureProduct

Caption: A generalized workflow for the purification of this compound.

G cluster_hplc Preparative HPLC Workflow SamplePrep 1. Dissolve Crude Sample (e.g., in DMSO/MeOH) Injection 2. Inject onto Preparative C18 Column SamplePrep->Injection Elution 3. Elute with Gradient (ACN/Water + TFA) Injection->Elution Collection 4. Collect Fractions Based on UV Signal (254 nm) Elution->Collection Combine 5. Combine Pure Fractions (Confirmed by Analytical HPLC) Collection->Combine SolventRemoval 6. Remove Acetonitrile (Rotary Evaporation) Combine->SolventRemoval Lyophilize 7. Lyophilize Aqueous Residue to Yield Pure Solid SolventRemoval->Lyophilize

Caption: Step-by-step workflow for purification via preparative HPLC.

G cluster_crystallization Crystallization Protocol Dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent (e.g., Ethanol) Filter 2. Hot Filter to Remove Insoluble Impurities Dissolve->Filter Cool 3. Allow Filtrate to Cool Slowly to Room Temperature Filter->Cool Chill 4. Chill in Ice Bath to Maximize Crystal Formation Cool->Chill Isolate 5. Isolate Crystals by Vacuum Filtration Chill->Isolate Wash 6. Wash Crystals with Minimal Cold Solvent Isolate->Wash Dry 7. Dry Crystals Under Vacuum to Constant Weight Wash->Dry

Caption: A standard protocol for the purification of solids by crystallization.

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol is designed for the routine assessment of the purity of this compound samples.

  • Materials and Reagents :

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Methanol (HPLC grade)

    • DMSO (HPLC grade)

  • Sample Preparation :

    • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of Methanol and DMSO.

    • From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions :

    • HPLC System : An analytical HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump.

    • Column : C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      • 0-2 min: 10% B

      • 2-22 min: 10% to 90% B

      • 22-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35°C.

    • Detection : 254 nm.

    • Injection Volume : 5 µL.

  • Data Analysis :

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the peak area of the product by the total peak area of all components in the chromatogram.

Protocol 2: Purification by Preparative RP-HPLC

This protocol is for the high-purity purification of multi-milligram quantities of the target compound.

  • Materials and Reagents :

    • Crude this compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic Acid (TFA, HPLC grade)

    • Solvents for sample dissolution (DMSO, Methanol)

    • Rotary evaporator and Lyophilizer

  • Sample Preparation :

    • Dissolve the crude sample (up to 150 mg) in a minimal amount of DMSO or a DMSO/Methanol mixture (e.g., 2-4 mL).

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Preparative HPLC System and Conditions :

    • HPLC System : A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

    • Column : C18, 21.2 x 250 mm, 10 µm.

    • Mobile Phase A : 0.1% TFA in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient Program : As described in Table 2, or optimized based on an analytical run.

    • Flow Rate : 20 mL/min.

    • Detection : 254 nm.

  • Fraction Collection and Post-Purification Processing :

    • Collect fractions corresponding to the main product peak based on the UV chromatogram.

    • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

    • Combine the fractions with >99% purity.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a fluffy, white to off-white solid.

Protocol 3: Purification by Crystallization

This protocol is for purifying gram-scale quantities of the compound, assuming a suitable single or binary solvent system has been identified (e.g., Ethanol/Water).

  • Materials and Reagents :

    • Crude this compound

    • Ethanol (ACS grade or higher)

    • Deionized Water

    • Activated Carbon (optional, for color removal)

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Procedure :

    • Place the crude solid in an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of hot ethanol (near boiling) portion-wise until the solid just dissolves.

    • If the solution is colored, add a small amount of activated carbon, boil for 2-3 minutes, and perform a hot filtration to remove the carbon.

    • To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals on the filter paper with a small amount of a cold 9:1 Ethanol/Water mixture.

    • Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Confirm the purity of the crystallized material using Protocol 1.

References

Step-by-Step Guide to Quinazoline-7-Carboxylic Acid Functionalization: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the functionalization of quinazoline-7-carboxylic acid, a key scaffold in medicinal chemistry. Quinazoline derivatives have garnered significant attention due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will focus on three principal transformations of the carboxylic acid moiety: amide bond formation, esterification, and its use as a handle for palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Synthesis of Quinazoline-7-Carboxamides

Amide derivatives of this compound are of particular interest in drug discovery, with many exhibiting potent biological activities. The synthesis of these compounds is typically achieved through the coupling of this compound with a variety of primary and secondary amines using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of quinazoline-7-carboxamides using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.5 eq) in one portion and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired quinazoline-7-carboxamide.

Data Presentation: Amide Coupling of Quinazolinone-7-Carboxylic Acid Derivatives

The following table summarizes the synthesis of various quinazolinone-7-carboxamide derivatives and their inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases.

CompoundAmineYield (%)sEH IC₅₀ (µM)
1 Neopentylamine440.66
2 4-Chlorobenzylamine300.30
3 4-(Trifluoromethyl)benzylamine420.43
4 2-Phenylethylamine351.5
5 Cyclohexanemethylamine482.9

Data adapted from a study on quinazolinone-7-carboxamide derivatives as sEH inhibitors.[3]

Amide_Formation_Workflow cluster_start Starting Materials cluster_reagents Reagents Quinazoline-7-COOH Quinazoline-7- carboxylic acid Reaction_Vessel Reaction Mixture in DMF Quinazoline-7-COOH->Reaction_Vessel Amine Amine Amine->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Stirring Stir at RT (4-12h) Reaction_Vessel->Stirring Workup Aqueous Workup (DCM, NaHCO3, Brine) Stirring->Workup Purification Column Chromatography Workup->Purification Product Quinazoline-7-carboxamide Purification->Product

Workflow for Amide Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

The quinazoline scaffold can be further diversified through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are typically performed on a halogenated quinazoline precursor, which can be synthesized from the corresponding amino- or hydroxy-quinazoline. For the purpose of this guide, we will consider the functionalization of a 7-halo-quinazoline derivative.

Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinazolines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 7-position of the quinazoline ring.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-bromoquinazoline derivative with an arylboronic acid.

Materials:

  • 7-Bromoquinazoline derivative

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the 7-bromoquinazoline derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (3.0 eq).

  • Add a mixture of toluene and water (e.g., 2:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction mixture at 115 °C overnight.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-arylquinazoline.[4]

Data Presentation: Suzuki-Miyaura Coupling of 7-Bromo-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one

The following table presents the yields for the Suzuki-Miyaura coupling of a 7-bromo-quinazolinone derivative with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one92
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one85
34-Fluorophenylboronic acid7-(4-Fluorophenyl)-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one88
43-Thiopheneboronic acid7-(Thiophen-3-yl)-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one75
5Naphthalene-1-boronic acid7-(Naphthalen-1-yl)-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one81

Data adapted from a study on the synthesis of tricyclic aryl quinazoline derivatives.[5]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents 7-Bromo-Quinazoline 7-Bromo-Quinazoline Reaction_Vessel Reaction Mixture 7-Bromo-Quinazoline->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(dppf)Cl2 Pd_Catalyst->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Heating Heat at 115°C (overnight) Reaction_Vessel->Heating Workup Aqueous Workup (DCM, Water) Heating->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-Quinazoline Purification->Product

Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Synthesis of 7-Aminoquinazolines

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups at the 7-position of the quinazoline core.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 7-chloroquinazoline derivative.

Materials:

  • 7-Chloroquinazoline derivative

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 7-chloroquinazoline derivative (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene or dioxane, followed by NaOtBu (1.4 eq).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-aminoquinazoline.[6][7]

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

While specific data for 7-haloquinazoline-carboxylic acid is limited, the following table provides representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines, which can serve as a general guide.

Aryl HalideAmineLigandBaseYield (%)
4-BromotolueneAnilineBINAPNaOtBu98
4-ChlorotolueneMorpholineXPhosK₃PO₄95
1-Bromo-4-methoxybenzeneN-MethylanilineRuPhosCs₂CO₃92
2-BromopyridineBenzylamineDavePhosK₂CO₃88
4-BromoanisoleIndoleXantphosK₃PO₄85

This table presents a compilation of typical yields from various sources for illustrative purposes.[6][8][9]

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reagents 7-Halo-Quinazoline 7-Halo-Quinazoline Reaction_Vessel Reaction Mixture 7-Halo-Quinazoline->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Reaction_Vessel Ligand Xantphos Ligand->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Heating Heat at 80-110°C (12-24h) Reaction_Vessel->Heating Workup Aqueous Workup (EtOAc, Water) Heating->Workup Purification Column Chromatography Workup->Purification Product 7-Amino-Quinazoline Purification->Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates PI3K PI3K Ras->PI3K Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-binding site) VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Activates Cellular_Response Endothelial Cell Proliferation, Migration, Survival PKC->Cellular_Response Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates eNOS->Cellular_Response Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cellular_Response Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibits (ATP-binding site)

References

Application Notes: Preclinical Evaluation of Quinazoline-7-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] Many compounds with a quinazoline core structure have been developed as therapeutic agents, exhibiting anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4][5][6][7][8] Several commercially successful drugs, such as gefitinib, erlotinib, and afatinib, are quinazoline derivatives that act as tyrosine kinase inhibitors, highlighting the therapeutic potential of this scaffold.[5] This document outlines a comprehensive experimental design for the preclinical evaluation of a specific derivative, Quinazoline-7-carboxylic acid, in relevant animal models. The proposed studies will investigate its potential as an anticancer and anti-inflammatory agent by assessing its in vivo efficacy, pharmacokinetic profile, and toxicological properties.

Potential Mechanisms of Action

Based on the known biological activities of quinazoline derivatives, this compound is hypothesized to exert its therapeutic effects through one or more of the following signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[10][11] Quinazoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13] VEGF and its receptor, VEGFR, are the primary mediators of this process.[14][15][16] Inhibition of VEGFR signaling can suppress tumor-induced angiogenesis, leading to a reduction in tumor growth.[14][15] Some quinazoline derivatives have been identified as dual inhibitors of EGFR and VEGFR.[1]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses.[17][18][19][20][21] It controls the expression of various pro-inflammatory genes, including cytokines and chemokines.[17][18] Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and some cancers.[17][19] Certain quinazoline derivatives have demonstrated potent anti-inflammatory activity by inhibiting NF-κB signaling.[6][22]

The following sections provide detailed protocols for testing the efficacy of this compound in animal models of cancer and inflammation, as well as for evaluating its pharmacokinetic and toxicological profiles.

Signaling Pathway Diagrams

Below are diagrams of the key signaling pathways potentially modulated by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Quinazoline This compound Quinazoline->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_v PI3K VEGFR->PI3K_v PKC PKC PLCg->PKC Raf_v Raf PKC->Raf_v MEK_v MEK Raf_v->MEK_v MAPK MAPK MEK_v->MAPK Nucleus_v Nucleus MAPK->Nucleus_v Akt_v Akt PI3K_v->Akt_v eNOS eNOS Akt_v->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Nucleus_v->Angiogenesis Quinazoline_v This compound Quinazoline_v->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus_n Nucleus NFkB->Nucleus_n Translocation Inflammation Inflammatory Gene Expression Nucleus_n->Inflammation Quinazoline_n This compound Quinazoline_n->IKK

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Xenograft Mouse Model of Cancer

This protocol is designed to assess the antitumor efficacy of this compound in a subcutaneous xenograft model.[23][24][25][26][27]

1.1. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (4-6 weeks old).

  • Acclimatization: House mice in a pathogen-free environment for at least one week before the experiment.[23]

  • Cell Line: Select a human cancer cell line with known overexpression of the target receptor (e.g., A549 for EGFR, MDA-MB-231 for VEGFR).

  • Tumor Implantation:

    • Harvest cultured cancer cells during their exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel.

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[23]

1.2. Experimental Groups and Dosing

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (Low dose, e.g., 10 mg/kg).

    • Group 3: this compound (High dose, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Gefitinib for an EGFR-driven model, 25 mg/kg).

  • Drug Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) daily for 21 days.

1.3. Efficacy Endpoints

  • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.

  • Survival Analysis: If applicable, monitor the survival of the animals.

  • Tumor Analysis (at study termination):

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for histopathological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Protocol 2: In Vivo Efficacy in a Mouse Model of Inflammation

This protocol is designed to evaluate the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model.[6]

2.1. Animal Model and Induction of Inflammation

  • Animal Strain: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Acclimatize animals for at least one week.

  • Induction of Acute Lung Injury:

    • Anesthetize the animals.

    • Administer LPS (e.g., 5 mg/kg) intratracheally to induce lung inflammation.[6]

2.2. Experimental Groups and Dosing

  • Treatment Groups (n=8-10 animals per group):

    • Group 1: Sham control (vehicle administration without LPS).

    • Group 2: LPS + Vehicle control.

    • Group 3: LPS + this compound (Low dose, e.g., 10 mg/kg).

    • Group 4: LPS + this compound (High dose, e.g., 50 mg/kg).

    • Group 5: LPS + Positive control (e.g., Dexamethasone, 1 mg/kg).

  • Drug Administration: Administer the compounds (p.o. or i.p.) one hour before LPS challenge.[6]

2.3. Efficacy Endpoints (24 hours post-LPS)

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Euthanize the animals and perform a tracheotomy.

    • Lavage the lungs with sterile PBS.

    • Collect the BAL fluid and centrifuge to pellet the cells.

    • Count the total and differential inflammatory cells (neutrophils, macrophages) in the cell pellet.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.[6]

  • Lung Histopathology:

    • Perfuse the lungs and fix them in 10% formalin.

    • Embed the lung tissue in paraffin, section, and stain with H&E.

    • Score the lung injury based on edema, inflammation, and alveolar damage.

  • Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.[28][29][30][31][32]

3.1. Animal Dosing and Sample Collection

  • Animal Strain: Male CD-1 or BALB/c mice.

  • Dosing Groups (n=3 mice per time point):

    • Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).

    • Group 2: Oral (p.o.) administration (e.g., 10 mg/kg).

  • Blood Collection:

    • Collect blood samples (approximately 50 µL) at predetermined time points.[28]

    • For i.v. dosing: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • For p.o. dosing: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

3.2. Bioanalytical Method and Data Analysis

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[29]

  • Pharmacokinetic Parameters: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)[31]

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)[31]

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Protocol 4: Acute Toxicity Study in Mice

This protocol is for assessing the acute toxicity and determining the maximum tolerated dose (MTD) of this compound.[33][34][35][36]

4.1. Animal Dosing and Observation

  • Animal Strain: Male and female CD-1 mice.

  • Dose Escalation:

    • Start with a low dose and escalate the dose in subsequent groups of animals (n=3-5 per sex per group).

    • Administer a single dose of this compound via the intended clinical route (e.g., p.o.).

  • Clinical Observations:

    • Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, mobility) at regular intervals for 14 days.[33]

    • Record body weight before dosing and on days 7 and 14.

    • Record any instances of morbidity or mortality.

4.2. Endpoints

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects or mortality.

  • Gross Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.

  • Histopathology: If any gross lesions are observed, collect the tissues for histopathological examination.

Data Presentation

The quantitative data from these studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Antitumor Efficacy of this compound

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1500 ± 150-22.5 ± 0.5
This compound10900 ± 1204022.1 ± 0.6
This compound50450 ± 907021.5 ± 0.7
Positive Control25525 ± 1006521.8 ± 0.5

Table 2: Anti-inflammatory Effects of this compound in an LPS-Induced Acute Lung Injury Model

Treatment GroupDose (mg/kg)Total BAL Cells (x10⁵) ± SEMBAL Neutrophils (x10⁵) ± SEMLung MPO Activity (U/g tissue) ± SEMTNF-α in BALF (pg/mL) ± SEM
Sham Control-1.2 ± 0.20.1 ± 0.050.5 ± 0.120 ± 5
LPS + Vehicle-8.5 ± 0.96.8 ± 0.74.2 ± 0.5350 ± 40
LPS + QCA105.1 ± 0.64.0 ± 0.52.5 ± 0.3180 ± 25
LPS + QCA503.2 ± 0.42.5 ± 0.31.5 ± 0.290 ± 15
LPS + Dexamethasone12.8 ± 0.32.1 ± 0.21.2 ± 0.175 ± 10

Table 3: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)t½ (hr)F (%)
i.v.212000.0818002.5-
p.o.108501.045003.150

Experimental Workflow Diagram

Experimental_Workflow Start Start: This compound InVitro In Vitro Studies (Target Identification, Potency) Start->InVitro PK Pharmacokinetic (PK) Study InVitro->PK Tox Acute Toxicity Study (MTD) InVitro->Tox Efficacy In Vivo Efficacy Studies PK->Efficacy Tox->Efficacy CancerModel Cancer Xenograft Model Efficacy->CancerModel InflammationModel Inflammation Model Efficacy->InflammationModel DataAnalysis Data Analysis and Interpretation CancerModel->DataAnalysis InflammationModel->DataAnalysis Decision Go/No-Go Decision for Further Development DataAnalysis->Decision End End Decision->End

Caption: Preclinical Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Quinazoline-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable method for the preparation of this compound involves a two-step process. The first step is the synthesis of quinazoline-7-carbonitrile from 2-amino-4-cyanobenzoic acid and formamide. The second step is the acidic or basic hydrolysis of the nitrile group to the carboxylic acid.[1]

Q2: I am having trouble sourcing 2-amino-4-cyanobenzoic acid. Are there methods to synthesize this starting material?

A2: Yes, 2-amino-4-cyanobenzoic acid can be synthesized from commercially available precursors. One common method involves the Sandmeyer reaction, where an amino group on a substituted aminobenzoic acid is converted to a diazonium salt and subsequently displaced by a cyanide.

Q3: Can I use microwave irradiation to improve the reaction yield and time?

A3: Microwave irradiation is a powerful technique for improving the synthesis of quinazoline derivatives. It can significantly reduce reaction times and, in many cases, increase yields compared to conventional heating methods. The Niementowski synthesis, a classical method for forming the quinazolinone ring, often benefits from microwave assistance, which can mitigate the need for harsh, high-temperature conditions.[2]

Q4: What are the key challenges with the Niementowski synthesis?

A4: The Niementowski synthesis, which typically involves the reaction of an anthranilic acid with an amide, often requires high temperatures. These harsh conditions can lead to the degradation of starting materials and the formation of byproducts, making purification challenging.

Troubleshooting Guides

Issue 1: Low or No Yield of Quinazoline-7-carbonitrile
Possible Cause Troubleshooting Steps & Solutions
Poor Quality of Starting Materials Verify Purity: Check the purity of 2-amino-4-cyanobenzoic acid and formamide. Impurities can lead to side reactions. Purification: If necessary, recrystallize 2-amino-4-cyanobenzoic acid. Ensure formamide is of high purity and dry.
Sub-optimal Reaction Temperature Temperature Screening: The reaction between 2-amino-4-cyanobenzoic acid and formamide typically requires heating at 150-160 °C.[1] If the yield is low, perform small-scale reactions at slightly different temperatures (e.g., 140°C, 150°C, 160°C, 170°C) to find the optimal condition.
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Reaction times can vary, and extending the reaction time may improve the yield. A typical reaction time is 4-6 hours.[1]
Decomposition of Product Avoid Excessive Heat/Time: Prolonged heating at high temperatures can lead to product degradation. Once TLC indicates the consumption of the starting material, proceed with the work-up.
Issue 2: Low or No Yield of this compound from Hydrolysis
Possible Cause Troubleshooting Steps & Solutions
Incomplete Hydrolysis Reaction Conditions: Both acidic and basic conditions can be used for the hydrolysis of the nitrile.[1] Ensure the concentration of the acid or base is sufficient and the reaction is heated for an adequate amount of time. Monitor Progress: Use TLC to monitor the disappearance of the starting nitrile.
Product Solubility pH Adjustment: this compound is a carboxylic acid and its solubility is pH-dependent. During work-up, carefully adjust the pH to the isoelectric point to ensure maximum precipitation of the product.
Side Reactions Control Temperature: While hydrolysis requires heating, excessive temperatures can lead to decarboxylation or other side reactions. Maintain a controlled and consistent temperature throughout the reaction.
Issue 3: Difficulty in Purification
Possible Cause Troubleshooting Steps & Solutions
Persistent Impurities after Filtration Recrystallization: This is a highly effective method for purifying solid organic compounds. Select a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find the optimal recrystallization solvent.
Product "Oiling Out" during Recrystallization Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to separate as an oil. Scratching: Use a glass rod to scratch the inside of the flask to induce crystallization. Seed Crystals: If available, add a small seed crystal of the pure product to the cooled solution.
Colored Impurities Activated Charcoal: If the product is colored due to impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Quantitative Data on Quinazoline Synthesis (Illustrative Examples)

The following tables provide examples of how reaction conditions can influence the yield of quinazoline synthesis. While this data is not specific to this compound, it illustrates general trends that can be applied to optimize its synthesis.

Table 1: Effect of Catalyst on the Yield of 2,3-Dihydroquinazolin-4(1H)-ones

CatalystSolventTemperature (°C)TimeYield (%)
In₂O₃Water:Ethanol (2:1)804 h72
Fe₃O₄@Sap/Cu(II)WaterRoom Temp.10-25 minup to 96
Co(II)-NH₂-Si@Fe₂O₃Water/Ethanol60->92
Ga-MCM-22EthanolReflux6 h69-78
NoneEthanol8024 hLow

Data compiled from various syntheses of quinazoline derivatives to illustrate catalytic effects.[3]

Table 2: Effect of Reaction Time on the Yield of a Benzothiazolo[2,3-b]quinazolin-1-one Derivative

CatalystTime (min)Yield (%)
[C₄H₁₀-DABCO][HSO₄]₂10~75
20~85
30~95
40~95
[C₄H₁₀-DABCO][ClO₄]₂10~60
20~70
30~80
40~80

This data illustrates the impact of reaction time on yield in a related heterocyclic synthesis.[4]

Experimental Protocols

Protocol 1: Synthesis of Quinazoline-7-carbonitrile

This protocol is adapted from the general synthesis of quinazolin-4(3H)-one-7-carbonitrile.

Materials:

  • 2-amino-4-cyanobenzoic acid

  • Formamide

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-4-cyanobenzoic acid (1.0 equivalent) and formamide (10 equivalents).

  • Heat the mixture to 150-160 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain quinazoline-7-carbonitrile.

Protocol 2: Hydrolysis of Quinazoline-7-carbonitrile to this compound

Materials:

  • Quinazoline-7-carbonitrile

  • Concentrated Hydrochloric Acid (for acidic hydrolysis) or Sodium Hydroxide solution (for basic hydrolysis)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • pH paper or pH meter

  • Filtration apparatus

Procedure (Acidic Hydrolysis):

  • Place quinazoline-7-carbonitrile in a round-bottom flask.

  • Add a sufficient amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring. The reaction time will vary, so monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., NaOH solution) to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purify the crude product by recrystallization.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetic acid/water)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Quinazoline-7-carbonitrile cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 2-Amino-4-cyanobenzoic Acid C Reaction at 150-160°C A->C B Formamide B->C D Quinazoline-7-carbonitrile C->D E Quinazoline-7-carbonitrile F Acid or Base Hydrolysis E->F G This compound (Crude) F->G H Crude Product I Recrystallization H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Result Improved Yield Check_Purity->Result Impure Monitor_Time Monitor Reaction Time Optimize_Temp->Monitor_Time Temp Optimized Check_Hydrolysis Verify Hydrolysis Conditions Monitor_Time->Check_Hydrolysis Reaction Complete Adjust_pH Optimize pH for Precipitation Check_Hydrolysis->Adjust_pH Conditions OK Purification_Loss Investigate Purification Losses Adjust_pH->Purification_Loss pH Optimized Purification_Loss->Result

Caption: Troubleshooting logic for low yield issues.

References

Overcoming solubility issues with Quinazoline-7-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinazoline-7-carboxylic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming in vitro solubility challenges with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, offering step-by-step solutions.

Q1: I am starting my experiments. What is the expected aqueous solubility of this compound?

Q2: My this compound powder will not dissolve in my aqueous buffer for an in vitro assay. What is the first step?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common and preferred choice for creating high-concentration stock solutions.[2][5] If the compound is difficult to dissolve even in DMSO, gentle warming (e.g., in a 37°C water bath) and sonication can be used to facilitate dissolution.[2][5]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous cell culture medium or buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" which occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[2] Here is a step-by-step approach to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[2][5]

  • Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer incrementally while vortexing or stirring vigorously.[2] This helps to disperse the compound rapidly and can prevent localized high concentrations that lead to precipitation.

  • Introduce a Co-solvent: If lowering the concentration is not an option, consider adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer.[2][6] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[6] It is advisable to start with low percentages (e.g., 1-5% v/v) to avoid negatively impacting the biological components of your assay.[6]

  • Adjust the pH: Since this compound is an acidic compound, increasing the pH of the buffer will ionize the carboxylic acid group to a more soluble carboxylate salt, which can significantly enhance aqueous solubility.[3] Titrating a suspension of the compound with a base like NaOH while monitoring the pH can help determine the minimum pH required for solubilization. Ensure the final pH is compatible with your experimental system (e.g., cell viability).[2]

Q4: I have tried adjusting pH and using co-solvents, but I still have solubility issues or the required solvent levels are toxic to my cells. Are there other advanced techniques I can use?

A4: Yes, several advanced formulation strategies can be employed to enhance solubility for in vitro studies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drug molecules, forming inclusion complexes and increasing their aqueous solubility.[6][7][8] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6][9]

  • Use of Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20) or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, keeping them in solution.[2][6] They should be used at concentrations above their critical micelle concentration (CMC).[6]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, PEG).[10][11] The amorphous form of a drug is more soluble and dissolves faster than its stable crystalline form. This method is highly effective but requires more preparation upfront.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data and key parameters for the techniques described above.

Table 1: Examples of Solubility Enhancement for Quinazoline Derivatives and Related Compounds

TechniqueCompound/Drug ClassCarrier/MethodResultReference(s)
pH Adjustment Weakly Acidic DrugsSalt FormationCan exceed 1000-fold increase in solubility.
Co-solvents Clauszoline MEthanolSoluble at 1-10 mg/mL.[5]
Complexation Quinazoline-4(3H)-onesβ-Cyclodextrin (Kneading)Successful enhancement in water.[6][12]
Solid Dispersion Quinazolinone DerivativePolaxamer 407 (Melt-Fusion)Improved in-vitro dissolution rate.[6]
Nanonization Poorly Soluble DrugsHigh-Pressure HomogenizationIncreases saturation solubility and dissolution rate.[11]

Table 2: Common Co-solvents and Surfactants for In Vitro Assays

AgentTypeTypical Final ConcentrationNotesReference(s)
DMSO Organic Solvent< 0.5% (v/v)Most common stock solvent. Can be toxic at higher concentrations; sensitive cells may require ≤ 0.1%.[5]
Ethanol Organic Solvent1 - 5% (v/v)Less cytotoxic than methanol. Can be used as a co-solvent in the final buffer.[6][13]
PEG 400 Polymer1 - 10% (v/v)Generally low toxicity. Effective at increasing solubility of hydrophobic compounds.[6][13]
Tween 20/80 Non-ionic Surfactant0.01 - 0.1% (v/v)Must be used above the CMC. Can be more cytotoxic than organic solvents.[2][6][13]
HP-β-Cyclodextrin Complexation AgentVaries (e.g., 1:1 molar ratio)Low toxicity. Forms inclusion complexes to enhance solubility.[2][6]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making and experimental processes for addressing solubility issues.

G start Start: Solubility Issue with this compound stock Prepare 10-20 mM stock in 100% DMSO. Use warming/sonication if needed. start->stock precipitate Does it precipitate upon dilution into aqueous buffer? stock->precipitate success1 Success! Proceed with experiment. Include vehicle control. precipitate->success1 No lower_conc Lower the final assay concentration. precipitate->lower_conc Yes precipitate2 Still precipitates? lower_conc->precipitate2 precipitate2->success1 No ph_adjust Option 1: Adjust pH Increase buffer pH to > pKa to form soluble salt. precipitate2->ph_adjust Yes cosolvent Option 2: Use Co-solvent Add 1-5% Ethanol or PEG 400 to the final buffer. precipitate2->cosolvent Yes advanced Option 3: Advanced Method Try Cyclodextrin Complexation or Surfactants (e.g., Tween). precipitate2->advanced Yes check_compat Check pH / Co-solvent compatibility with assay (e.g., cell viability). ph_adjust->check_compat cosolvent->check_compat advanced->check_compat success2 Success! Proceed with experiment. check_compat->success2

Caption: Troubleshooting workflow for in-vitro solubility issues.

G start Start: Prepare Solid Dispersion (Solvent Evaporation Method) dissolution 1. Dissolution Dissolve drug and carrier (e.g., PVP) in a common volatile solvent (e.g., Methanol). start->dissolution evaporation 2. Solvent Removal Remove solvent using a rotary evaporator under vacuum at 40-50°C. dissolution->evaporation drying 3. Drying Further dry the resulting solid film in a vacuum oven (e.g., 40°C for 24h). evaporation->drying milling 4. Milling & Sieving Scrape, pulverize, and sieve the powder to obtain uniform particle size. drying->milling characterization 5. Characterization - Perform dissolution studies vs. pure drug. - Use DSC/XRD to confirm amorphous state. milling->characterization end End: Amorphous solid dispersion with enhanced solubility. characterization->end

Caption: Experimental workflow for the solvent evaporation method.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol determines the pH at which this compound becomes soluble in an aqueous medium.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 0.1 M NaOH or other suitable base[14]

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a small amount of the compound and suspend it in a known volume of deionized water to create a suspension.[14]

  • Place the suspension on a stir plate and begin stirring.

  • Immerse the pH probe into the suspension and monitor the initial pH.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension.[14]

  • Continuously monitor the pH and visually observe the dissolution of the solid compound.[14]

  • The pH at which all the solid completely dissolves is the minimum pH required for solubilization.[14]

  • For preparing solutions for experiments, use a buffer that can maintain a pH slightly above this determined value to ensure the compound remains in its soluble salt form.[14]

Troubleshooting:

  • Precipitation on standing: The buffer capacity may be too low. Use a buffer with a higher capacity or adjust the pH slightly higher.[14]

  • Compound instability: High pH can sometimes lead to chemical degradation. Assess the compound's stability at the selected pH over the experiment's duration.[14]

Protocol 2: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol uses the kneading method to prepare an inclusion complex to enhance solubility.[12]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol mixture

Procedure:

  • Accurately weigh the this compound and HP-β-CD, typically in a 1:1 molar ratio.[6]

  • Place the powders in a glass mortar and mix them thoroughly.

  • Add a small amount of a water/ethanol mixture to the powder to form a thick, homogeneous paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder can now be tested for its solubility in the desired aqueous buffer by comparing it to the uncomplexed drug.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates an amorphous solid dispersion of the drug in a hydrophilic carrier.[11]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)[6]

  • Volatile organic solvent (e.g., methanol, ethanol) in which both drug and carrier are soluble[11]

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask.[6][11]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a temperature of 40-50°C until a solid film forms on the flask wall.[6][11]

  • Drying: Scrape the solid mass from the flask wall. Further dry the powder in a vacuum oven at ~40°C for 24 hours to remove any residual solvent.[11]

  • Milling: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to ensure uniform particle size.[11]

  • Characterization: The resulting powder should be characterized to confirm the amorphous state (using DSC or XRD) and to determine the enhancement in dissolution rate compared to the pure crystalline drug.[6][11]

References

Troubleshooting common side reactions in Quinazoline-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinazoline-7-carboxylic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice for the synthesis of this compound. The following sections address common challenges, from low yields to side product formation, in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields are a frequent issue in heterocyclic synthesis. The problem can typically be traced back to several key experimental factors. A systematic approach is essential for troubleshooting.

Common Causes and Mitigation Strategies:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the high purity of reactants, particularly the anthranilic acid derivative. Impurities can significantly interfere with the reaction mechanism.[1]

    • Stoichiometry: Inaccurate molar ratios of reactants can lead to incomplete reactions or the formation of unwanted side products. Double-check all calculations and measurements.[1]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in reaction efficiency. Solvents like DMF, toluene, and ethanol are commonly used.[1] In some cases, solvent-free conditions, especially with microwave irradiation, can dramatically increase yields.[2]

    • Temperature: The reaction temperature must be carefully optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the desired product, and may promote side reactions like decarboxylation.

    • Atmosphere: For syntheses involving transition metal catalysts, an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent the oxidation of the catalyst or other reagents.[1]

  • Catalyst Issues (if applicable):

    • Activity and Loading: If using a metal catalyst, confirm its activity, as some are sensitive to air and moisture.[1] The amount of catalyst is also crucial; too little may result in a slow reaction, while too much can catalyze side reactions.[1]

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Solvent, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary: 1. Solvent 2. Temperature 3. Reaction Time conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst (Activity, Loading) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst Optimize Loading catalyst_ok->replace_catalyst No final_review Yield Improved catalyst_ok->final_review Yes replace_catalyst->check_catalyst

Troubleshooting workflow for low quinazoline synthesis yield.

Table 1: Effect of Reaction Conditions on Quinazoline Synthesis Yield

ParameterVariationObserved Yield (%)Notes
Solvent DMFLowOften requires higher temperatures.[3]
Acetonitrile (CH3CN)Optimal Generally provides the best results at reflux.[3]
Ethanol (EtOH)IneffectiveMay not be suitable for this specific transformation.[3]
TolueneModerate-HighA common and effective solvent.[1]
Base (equiv.) K2CO3 (1.0)ModerateSub-optimal base concentration.
K2CO3 (1.5)Optimal Ideal for driving the reaction to completion.[3]
K2CO3 (2.0)HighSlight excess may not offer additional benefit.
Temperature Room TempNo ReactionInsufficient energy for activation.
80 °CModerateReaction proceeds but may be slow.
RefluxOptimal Higher temperature ensures complete conversion.[3]
Q2: My reaction is producing significant side products, making purification of this compound difficult. What are these impurities and how can I minimize them?

A2: Side product formation is a primary challenge, often arising from the reactivity of the starting materials and intermediates. Identifying the nature of the impurity is the first step toward mitigation.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The most common side product is the uncyclized N-acyl-2-aminobenzoic acid intermediate. This occurs when the final ring-closing dehydration step is inefficient.

    • Mitigation:

      • Increase the reaction temperature or prolong the reaction time.

      • Use microwave irradiation, which is known to accelerate cyclization and improve yields.[2]

      • Introduce a dehydrating agent or use a solvent that azeotropically removes water (e.g., toluene with a Dean-Stark trap).

  • Decarboxylation: The carboxylic acid group at the 7-position is susceptible to removal under harsh conditions, particularly high temperatures or strong acidic/basic environments, leading to the formation of quinazoline as a byproduct.

    • Mitigation:

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Maintain careful control over the pH of the reaction mixture.

      • Consider using protecting groups for the carboxylic acid if harsh conditions are unavoidable, although this adds steps to the synthesis.

  • Dimerization/Polymerization: If the starting materials or intermediates have multiple reactive sites, they can react with each other to form dimers or polymeric materials, which are often insoluble and difficult to remove.

    • Mitigation:

      • Ensure precise stoichiometry to avoid an excess of any one reactant.

      • Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

G SM Starting Materials (e.g., 2-Amino-5-carboxybenzoic acid + Formamide) Intermediate N-formyl Intermediate SM->Intermediate Acylation Product Desired Product (this compound) Intermediate->Product Cyclization (Desired) SideProduct1 Side Product (Uncyclized Intermediate) Intermediate->SideProduct1 Incomplete Reaction SideProduct2 Side Product (Decarboxylation Product) Product->SideProduct2 Harsh Conditions (High Temp / pH)

Pathways for desired product vs. common side reactions.
Q3: What are the recommended methods for purifying the final this compound product?

A3: The purification strategy depends on the nature of the impurities. Due to its carboxylic acid functionality and aromatic nature, this compound is a crystalline solid, making recrystallization a highly effective method.

Recommended Purification Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this class of compound include DMF, ethanol, toluene, or a co-solvent system like DMF/water.[4]

  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. b. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Further cool the flask in an ice bath to maximize crystal precipitation. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities. f. Dry the crystals under vacuum to remove residual solvent.

Table 2: Comparison of Purification Techniques

MethodApplicationProsCons
Recrystallization Removal of soluble impurities from a solid product.Highly effective for crystalline compounds; can yield very pure material.Product loss in the mother liquor; requires appropriate solvent.
Acid-Base Extraction Separating the acidic product from neutral or basic impurities.Takes advantage of the carboxylic acid group; good for crude cleanup.Requires use of multiple solvents and can be labor-intensive.
Column Chromatography Separation of compounds with different polarities.Can separate complex mixtures.Time-consuming; requires larger volumes of solvent; can be costly.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Niementowski Reaction

This protocol describes a common method for synthesizing the quinazoline ring system from an anthranilic acid derivative.

Materials:

  • 2-Amino-5-carboxybenzoic acid

  • Formamide

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-5-carboxybenzoic acid (1 equivalent).

  • Add an excess of formamide (5-10 equivalents) to act as both reactant and solvent.

  • Add toluene to the flask to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux (typically 160-180 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Water will be collected in the trap.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will cause the crude product to precipitate.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: 2-Amino-5-carboxybenzoic acid + Formamide in Toluene B Heat to Reflux (160-180 °C, 4-6h) A->B C Monitor via TLC B->C D Cool to RT C->D Reaction Complete E Precipitate in Water D->E F Filter & Dry Crude Product E->F G Recrystallize F->G H Pure Product

Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline-7-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Quinazoline-7-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for this compound involve the modification of the carboxylic acid group to form amides, esters, and hydroxamic acids. Amide formation is typically achieved through coupling reactions with primary or secondary amines using activating agents. Esterification can be performed using methods like the Fischer or Steglich esterification. The conversion to hydroxamic acids is another important derivatization for certain biological applications.

Q2: How do I choose the appropriate coupling reagent for amide bond formation?

A2: The choice of coupling reagent depends on several factors, including the reactivity of the amine, the steric hindrance of the substrates, and the desired reaction conditions.

  • Carbodiimides (e.g., DCC, EDC): These are widely used but can sometimes lead to the formation of N-acylurea byproducts. The addition of additives like HOBt or HOAt can suppress this side reaction and reduce racemization.

  • Uronium/Aminium reagents (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times, especially for challenging couplings. HATU is often preferred as it can lead to less epimerization.

  • Carbonyldiimidazole (CDI): This reagent is effective and forms a gaseous byproduct (CO2), simplifying purification.

Q3: What are the key differences between Fischer and Steglich esterification?

A3:

  • Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol, typically refluxing with a strong acid like sulfuric acid. It is a classic method but may not be suitable for sensitive substrates due to the harsh acidic conditions and high temperatures.

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), under mild, neutral conditions at room temperature. It is well-suited for substrates that are sensitive to acid or high temperatures.

Q4: Can I use microwave irradiation to accelerate the derivatization reactions?

A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for both amide and ester formation. However, reaction conditions need to be carefully optimized for microwave heating to avoid decomposition of starting materials or products.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor solubility of this compound - Use a more polar aprotic solvent such as DMF, DMSO, or NMP. - Gentle heating may improve solubility, but monitor for potential degradation.
Inefficient activation of the carboxylic acid - For amide coupling: Ensure the coupling reagent is fresh and active. Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 eq). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. - For esterification: In Fischer esterification, ensure a sufficient amount of a strong acid catalyst is used. For Steglich esterification, confirm the activity of DCC and DMAP.
Low reactivity of the amine or alcohol - Use a more efficient coupling reagent like HATU for unreactive amines. - Increase the reaction temperature, but monitor for side reactions. - For Fischer esterification with less reactive alcohols, use a large excess of the alcohol.
Decomposition of starting materials or product - If using high temperatures, consider running the reaction at a lower temperature for a longer duration. - Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.
Formation of N-acylurea byproduct (with DCC) - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.
Issue 2: Presence of Significant Impurities in the Product
Potential Cause Troubleshooting Steps
Unreacted starting materials - Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction has stalled, consider adding more reagent or increasing the temperature. - Optimize the stoichiometry of your reactants.
Epimerization/Racemization (for chiral substrates) - Use a coupling reagent known to suppress racemization, such as HATU. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Side reactions with the quinazoline ring - The quinazoline ring itself can undergo reactions under certain conditions. Review the literature for potential incompatibilities with your chosen reagents. - Use milder reaction conditions where possible.
Guanidinylation of the amine (with HATU) - Ensure the carboxylic acid is pre-activated with HATU before the addition of the amine to minimize this side reaction.

Data Presentation: Reaction Conditions and Yields

Table 1: Amide Formation from this compound
Amine Coupling Reagent Base Solvent Temp. (°C) Time (h) Yield (%)
Substituted AnilineEDC, HOBt, DMAPDIPEAAcetonitrileRT12Good to Excellent
Various AminesCDI-DioxaneReflux244 - 65[1][2]
General AmineHATUDIPEADMFRT1 - 24High
Table 2: Esterification of this compound
Alcohol Method Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%)
MethanolFischerH₂SO₄MethanolReflux6-8Moderate to Good
EthanolFischerH₂SO₄EthanolReflux6-8Moderate to Good
Various AlcoholsSteglichDCC, DMAPCH₂Cl₂RT3Good to High
Various AlcoholsSOCl₂ then Alcohol-Toluene/AlcoholReflux-Good

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using HATU
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
  • Preparation: Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Coupling: Cool the mixture to 0 °C and add Dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl and then with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Mandatory Visualization

experimental_workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis A_start Quinazoline-7- carboxylic acid A_activation Activation A_start->A_activation A_reagents Coupling Reagent (e.g., HATU, CDI) + Base (e.g., DIPEA) A_reagents->A_activation A_coupling Amide Coupling A_activation->A_coupling A_amine Amine (R-NH2) A_amine->A_coupling A_product Quinazoline-7-carboxamide A_coupling->A_product E_start Quinazoline-7- carboxylic acid E_esterification Esterification E_start->E_esterification E_reagents Alcohol (R-OH) + Catalyst (e.g., H2SO4 or DCC/DMAP) E_reagents->E_esterification E_product Quinazoline-7-carboxylate E_esterification->E_product

Caption: General workflows for amide and ester derivatization of this compound.

troubleshooting_logic start Low Product Yield? solubility Check Solubility - Use polar aprotic solvent - Gentle heating start->solubility Yes activation Optimize Activation - Fresh coupling reagent - Pre-activation solubility->activation Still Low reactivity Address Reactant Reactivity - Use stronger coupling agent - Increase temperature activation->reactivity Still Low decomposition Prevent Decomposition - Lower temperature - Inert atmosphere reactivity->decomposition Still Low

Caption: A logical troubleshooting workflow for addressing low product yield in derivatization reactions.

References

How to improve the stability of Quinazoline-7-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Quinazoline-7-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds?

A1: this compound compounds are susceptible to several stability issues. The quinazoline ring itself can undergo hydrolysis in warm acidic or alkaline solutions.[1][2][3] The carboxylic acid group introduces pH-dependent stability and solubility challenges.[4] At low pH, the compound is protonated and less soluble, while at higher pH, it becomes a more soluble but potentially more reactive carboxylate anion.[4] Furthermore, like many aromatic compounds, it can be susceptible to oxidative degradation and photolysis.[5] The carboxylic acid moiety can also lead to metabolic instability through processes like acyl glucuronide formation, which can sometimes result in reactive metabolites.[6][7][8]

Q2: My compound is degrading in aqueous solution during my assay. What can I do?

A2: Degradation in aqueous media is a common issue. Consider the following troubleshooting steps:

  • pH Optimization: The stability of carboxylic acid-containing drugs is often pH-dependent.[4] Conduct a pH stability profile to identify the pH at which your compound is most stable. Buffering the solution to this optimal pH can significantly reduce degradation.[4]

  • Co-solvents: If pH adjustment is insufficient, consider adding a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG to your buffer, which can sometimes enhance stability.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.

  • Exclusion of Oxygen and Light: If you suspect oxidation or photodegradation, prepare your solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light by using amber vials or covering your containers with aluminum foil.[5]

Q3: How can I improve the metabolic stability of my this compound derivative?

A3: Enhancing metabolic stability is crucial for in vivo applications. Here are two primary strategies:

  • Prodrug Approach: Converting the carboxylic acid into an ester or an amide prodrug can mask the polar group, potentially improving membrane permeability and protecting it from rapid metabolism.[9][10][11] The prodrug is then cleaved in vivo to release the active carboxylic acid.

  • Bioisosteric Replacement: Consider replacing the carboxylic acid with a bioisostere. A common and effective bioisostere for a carboxylic acid is a tetrazole ring.[12][13] Tetrazoles are acidic but are generally more lipophilic and can offer improved metabolic stability and pharmacokinetic properties.[12]

Q4: What formulation strategies can enhance the stability of this compound compounds for in vivo studies?

A4: Advanced formulation techniques can significantly improve stability and bioavailability:

  • Solid Dispersions: Dispersing the compound in an amorphous form within a polymer matrix can enhance both solubility and physical stability.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, protecting it from the aqueous environment and increasing its solubility and stability.

  • Lipid-Based Nanoparticles: Encapsulating the compound within lipid-based nanoparticles can protect it from degradation and improve its pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Storage

Possible Cause Troubleshooting Step
Hydrolytic Degradation The quinazoline ring may have hydrolyzed, especially if stored in a non-buffered aqueous solution or at elevated temperatures.[2][3] Analyze the sample using mass spectrometry (MS) to identify the mass of the degradation products, which may correspond to derivatives of 2-aminobenzaldehyde.
Oxidative Degradation The compound may have oxidized if exposed to air. Confirm the identity of new peaks by MS. To prevent this, store solid compounds and solutions under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation Although less common for aromatic carboxylic acids without specific activating groups, decarboxylation can occur under heat.[14] Check for a degradation product with a mass corresponding to the loss of CO2 (44 Da).
Photodegradation Exposure to light, especially UV, can cause degradation.[15] Repeat the storage in light-protected containers (e.g., amber vials) and re-analyze by HPLC.

Issue 2: Low Oral Bioavailability in Animal Models

Possible Cause Troubleshooting Step
Poor Aqueous Solubility The carboxylic acid may have low solubility in the acidic environment of the stomach. Determine the aqueous solubility at different pH values. Consider formulation strategies like salt formation or solid dispersions.
Low Permeability The ionized carboxylate form at intestinal pH may have poor membrane permeability.[4] A prodrug approach (e.g., esterification) can improve lipophilicity and absorption.[9][11]
Rapid First-Pass Metabolism The compound may be rapidly metabolized in the liver. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate of metabolism. If metabolism is high, consider bioisosteric replacement of the carboxylic acid.[12]

Data Presentation: Forced Degradation Study

The following table illustrates hypothetical data from a forced degradation study on a this compound derivative to identify potential degradation pathways.

Stress Condition % Parent Compound Remaining % Degradation Product 1 (Hydrolysis) % Degradation Product 2 (Oxidation) % Total Degradation
0.1 M HCl (60°C, 24h)85.212.52.314.8
0.1 M NaOH (60°C, 24h)78.918.82.321.1
3% H₂O₂ (RT, 24h)65.43.131.534.6
Heat (80°C, 48h)92.15.82.17.9
UV/Vis Light (24h)89.74.55.810.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the chemical stability of a this compound compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound and any more lipophilic degradation products, and then return to initial conditions for re-equilibration. A starting point could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm or determined by UV scan).

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress conditions:

      • Acidic: 0.1 M HCl.

      • Basic: 0.1 M NaOH.

      • Oxidative: 3% H₂O₂.

    • Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • For photostability, expose a solution to UV and visible light.

    • At specified time points, withdraw aliquots, neutralize if necessary, dilute with mobile phase, and inject into the HPLC system.

  • Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a general procedure to assess the metabolic stability of a compound.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL).

      • Phosphate buffer (pH 7.4).

      • The test compound (final concentration typically 1 µM).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (cofactor for metabolic enzymes).

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction immediately by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Mandatory Visualizations

EGFR Signaling Pathway

Quinazoline derivatives are frequently investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling cascade, which is a common target for this class of compounds.[16][17][18][19][20]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos, Jun) ERK->TF Translocation to Nucleus Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Quinazoline Quinazoline-based Inhibitor Quinazoline->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Workflow for Stability Assessment

The logical flow for assessing and improving the stability of a new this compound compound is crucial for its development.

Stability_Workflow Start New Quinazoline-7- Carboxylic Acid Compound Stability_HPLC Develop Stability-Indicating HPLC Method Start->Stability_HPLC Forced_Deg Forced Degradation Study (pH, Oxidative, Photo, Thermal) Is_Stable Is Chemical Stability Acceptable? Forced_Deg->Is_Stable Stability_HPLC->Forced_Deg Metabolic_Assay In Vitro Metabolic Stability Assay Is_Stable->Metabolic_Assay Yes Modification Chemical Modification (Prodrug / Bioisostere) Is_Stable->Modification No Is_Met_Stable Is Metabolic Stability Acceptable? Metabolic_Assay->Is_Met_Stable Formulation Formulation Strategy (e.g., Cyclodextrin, Nanoparticles) Metabolic_Assay->Formulation Consider for in vivo Is_Met_Stable->Modification No Proceed Proceed with Further Studies Is_Met_Stable->Proceed Yes Modification->Start Re-evaluate

Caption: Logical workflow for the stability assessment and optimization of new compounds.

References

Technical Support Center: Addressing Off-Target Effects of Quinazoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with quinazoline-7-carboxylic acid derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation due to off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are some common issues encountered when working with this compound derivatives and steps to troubleshoot them.

Q1: My experimental results are inconsistent, or the compound shows lower than expected potency in cell-based assays compared to biochemical assays. What could be the cause?

A1: This is a frequent challenge that can stem from several factors related to the compound's physicochemical properties.[1][2]

  • Poor Aqueous Solubility: this compound derivatives can have limited solubility in aqueous buffers and cell culture media, leading to precipitation.[2][3] This reduces the effective concentration of the compound in your assay.

    • Troubleshooting:

      • Visually Inspect for Precipitation: Before and after adding the compound to your assay medium, carefully inspect for any signs of precipitation (cloudiness, particles).

      • Optimize Stock and Final Concentrations: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so in a stepwise manner and vortex between dilutions to avoid shocking the compound out of solution.[1] It may be necessary to lower the final assay concentration.

      • Use of Solubilizing Agents: Consider the use of co-solvents (e.g., 1-5% ethanol or PEG) or non-ionic surfactants (e.g., 0.01-0.1% Tween-20) in your assay buffer, ensuring they do not interfere with the assay itself.[2]

      • pH Adjustment: The carboxylic acid moiety means the compound's solubility will be pH-dependent. Solubility may increase at a more basic pH, but you must verify that this does not negatively impact your assay or cell health.

  • Compound Stability: The compound may be unstable in your specific assay conditions (e.g., light, temperature, pH, presence of certain media components).

    • Troubleshooting:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to avoid repeated freeze-thaw cycles.[1]

      • Protect from Light: Store stock solutions and assay plates protected from light.

      • Assess Stability: If instability is suspected, you can perform a time-course experiment where the compound is pre-incubated in the assay medium for varying durations before the assay is initiated. A decrease in activity over time suggests degradation.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: Unexpected phenotypes are a strong indicator of off-target activity. Quinazoline-based molecules are known to interact with multiple targets.[1][4] For example, while your primary target may be a specific kinase, derivatives of this scaffold have also been shown to inhibit soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP).[2][5]

  • Troubleshooting Workflow:

    • Confirm On-Target Engagement: First, verify that your compound is engaging with its intended target in your cellular system. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays are excellent for this purpose.[6]

    • Broad-Spectrum Profiling: If on-target engagement is confirmed, the unexpected phenotype is likely due to off-target interactions. The most comprehensive way to identify these is through broad-spectrum screening.

      • Kinome Scanning: Screen your compound against a large panel of kinases (e.g., Eurofins' KinomeProfiler™, Reaction Biology's Kinase Panel Screening).[7] This will provide a selectivity profile and identify any unintended kinase targets.

      • Non-Kinase Target Profiling: Consider screening against other known targets of the quinazoline scaffold, such as sEH and FLAP, especially if your observed phenotype relates to inflammation or arachidonic acid metabolism.[2][5]

    • Validate Off-Targets: Once potential off-targets are identified, you need to validate them.

      • Orthogonal Assays: Use a different assay format to confirm the inhibitory activity against the identified off-target.

      • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. If the potency against the off-target tracks with the observed phenotype across these analogs, it strengthens the evidence for that off-target being responsible.

      • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the suspected off-target protein. If the phenotype is rescued or diminished in the knockdown/knockout cells, it strongly implicates that protein.

Q3: My compound is showing activity in a wide range of unrelated assays, and the dose-response curve is shallow or looks unusual. What is happening?

A3: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[8][9] PAINS are molecules that interfere with assay technologies through various non-specific mechanisms rather than by specific interaction with the biological target. The quinazoline scaffold has been flagged in some PAINS filters.[10][11]

  • Mechanisms of Interference & Troubleshooting:

    • Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and denature proteins non-specifically.

      • Troubleshooting: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20). If the compound's potency is significantly reduced, aggregation is likely the cause.

    • Intrinsic Fluorescence: The quinazoline ring system can be inherently fluorescent, which can interfere with fluorescence-based readouts.

      • Troubleshooting: Run a control experiment with your compound in the assay buffer without the biological target or other assay components to measure its intrinsic fluorescence at the assay wavelengths. If it is fluorescent, you may need to switch to a different assay format (e.g., luminescence- or absorbance-based).

    • Reactivity and Metal Chelation: Some chemical motifs can be reactive or chelate metal ions essential for enzyme function.

      • Troubleshooting: These effects can be harder to diagnose. If you suspect reactivity, mass spectrometry can be used to look for covalent modification of the target protein. If chelation is a possibility, consider if adding excess of the required metal ion rescues the activity.

Quantitative Data on Target and Off-Target Activities

The following tables provide a summary of inhibitory activities for representative quinazoline derivatives. It is important to note that the selectivity profile can change significantly with substitutions on the this compound scaffold. The data presented here is illustrative and should be supplemented with experimental profiling of your specific compound.

Table 1: On-Target and Off-Target Kinase Activity of a Representative Quinazoline-Carboxylic Acid Derivative

Data is for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) as a representative compound from the class.[4][6][12][13]

Kinase TargetPercent Inhibition at 10 µMIC50 (nM)Notes
Aurora A 78.4% ~2,200 Primary Target
Aurora B21.3%>10,000Good selectivity over Aurora B
ABL115.7%>10,000
AKT111.2%>10,000
CDK2/cyclin A18.9%>10,000
EGFR25.6%>10,000Some quinazolines are potent EGFR inhibitors.
FLT39.8%>10,000
GSK3B14.5%>10,000
MEK17.3%>10,000
p38a/MAPK1412.1%>10,000
PDGFRB19.8%>10,000
ROCK16.7%>10,000
SRC16.4%>10,000
VEGFR222.5%>10,000Some quinazolines are potent VEGFR2 inhibitors.

Table 2: Activity of this compound Derivatives Against Non-Kinase Off-Targets

Data for representative compounds from this chemical series.[2][5]

Compound IDTargetIC50 (µM)Assay Type
Compound 5 (Scaffold) FLAP 0.87 Cellular LT Biosynthesis
Compound 34sEH0.30Biochemical
Compound 34FLAP2.91Cellular LT Biosynthesis
Compound 35sEH0.33Biochemical
Compound 37sEH0.66Biochemical
Compound 43sEH0.44Biochemical

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and validate off-target effects.

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol is for determining the IC50 of a compound against a panel of kinases.

Materials:

  • Recombinant kinases of interest

  • Specific peptide substrates for each kinase

  • This compound derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Method:

  • Compound Dilution: Prepare a serial dilution series of your compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control.

  • Kinase Reaction:

    • Prepare a master mix of kinase and its specific substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for each kinase).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to your controls (DMSO = 100% activity, no enzyme = 0% activity).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement

This protocol verifies that your compound binds to its intended target within intact cells.[6]

Materials:

  • Cell line expressing the target of interest

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound derivative

  • Vehicle control (e.g., DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for Western blotting

Method:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either the quinazoline derivative at the desired concentration or vehicle control for 1-2 hours.

  • Harvest and Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to and stabilized the target protein.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Upstream Signaling cluster_1 Downstream Kinase Cascade cluster_2 Cellular Response cluster_3 Potential Off-Targets GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds & Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival sEH soluble Epoxide Hydrolase (sEH) FLAP 5-Lipoxygenase Activating Protein (FLAP) AuroraA Aurora A Kinase Quinazoline Quinazoline-7- Carboxylic Acid Derivative Quinazoline->RTK On-Target Inhibition Quinazoline->sEH Off-Target Inhibition Quinazoline->FLAP Off-Target Inhibition Quinazoline->AuroraA Off-Target Inhibition

Caption: Potential on-target and off-target signaling pathways for quinazoline derivatives.

start Unexpected Cellular Phenotype Observed solubility Step 1: Rule out Artifacts (Solubility, PAINS) start->solubility target_engagement Step 2: Confirm On-Target Engagement (e.g., CETSA, NanoBRET) solubility->target_engagement Artifacts Ruled Out profiling Step 3: Broad Off-Target Profiling (e.g., Kinome Scan) target_engagement->profiling Target Engaged no_engagement Re-evaluate Primary Target or Compound Potency target_engagement->no_engagement No Engagement validation Step 4: Validate Off-Target(s) (Orthogonal Assays, RNAi) profiling->validation Off-Target(s) Identified no_hits Consider Novel Target or Pathway profiling->no_hits No Significant Hits conclusion Identify Protein(s) Responsible for Phenotype validation->conclusion

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

References

Refining purification protocols for high-purity Quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity Quinazoline-7-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling process is too rapid, causing the compound to come out of solution above its melting point.

  • Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.[1][2]

  • Solution 2: Slow Down Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]

  • Solution 3: Change Solvent System: Consider using a different solvent or a solvent/anti-solvent system. A good starting point for this compound could be dissolving it in a solvent like ethanol or DMF and then slowly adding an anti-solvent like water or hexane until turbidity is observed.[3]

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A: The absence of crystal formation can be due to several factors, including the solution being too dilute or supersaturation.

  • Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[4][5]

  • Solution 2: Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.[5]

  • Solution 3: Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

  • Solution 4: Cool to a Lower Temperature: If room temperature and an ice bath are not sufficient, try using a colder cooling bath.

Q3: The recrystallization yield is very low. How can I improve it?

A: A low yield can result from using too much solvent or incomplete precipitation.

  • Solution 1: Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solution 2: Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time at a low temperature to maximize crystal formation.

  • Solution 3: Check the Mother Liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate it to see if more crystals form. If so, you may have used too much solvent initially.[4]

Chromatography Issues

Q4: I'm seeing poor peak shape (e.g., tailing) during HPLC analysis of this compound. What could be the cause?

A: Peak tailing for acidic compounds is common in reversed-phase HPLC.

  • Solution 1: Adjust Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the silica-based C18 column. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can suppress this interaction and improve peak shape.[6][7]

  • Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase that is more suitable for acidic compounds.

Q5: How can I improve the resolution between my product and a close-eluting impurity?

A: Improving resolution in HPLC can be achieved by modifying the separation conditions.

  • Solution 1: Optimize the Gradient: A shallower gradient during the elution of your compound of interest can increase the separation between closely eluting peaks.[1]

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[1]

  • Solution 3: Adjust the Temperature: Changing the column temperature can also affect selectivity and resolution.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound using common laboratory techniques. The initial purity of the crude product is assumed to be 90%.

Table 1: Recrystallization Purification Data

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Toluene90.098.575
Ethanol/Water90.097.880
N,N-Dimethylformamide (DMF)90.099.265

Table 2: Preparative HPLC Purification Data

Column TypeMobile Phase SystemInitial Purity (%)Final Purity (%)Recovery (%)
C18 (10 µm)Acetonitrile/Water with 0.1% Formic Acid98.5>99.885

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound from a single solvent. Toluene is often a suitable solvent for similar aromatic carboxylic acids.[8]

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add the selected solvent (e.g., toluene) dropwise while heating and stirring until the solid just dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: HPLC Purification of this compound

This protocol provides a general method for the analytical and preparative HPLC of this compound.[6][9]

  • Analytical HPLC Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 10% to 90% B over 15 minutes) to determine the retention time of the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Preparative HPLC:

    • Column: C18, 21.2 x 250 mm, 10 µm.

    • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., methanol or DMF) and filter through a 0.45 µm syringe filter.

    • Injection: Inject the sample onto the column.

    • Elution: Use a gradient based on the analytical method, optimized for separation and run time.

    • Fraction Collection: Collect the fractions corresponding to the main peak.

    • Post-Purification: Combine the pure fractions, remove the organic solvent by rotary evaporation, and then lyophilize or precipitate the product from the aqueous solution.

    • Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol cluster_hplc Preparative HPLC Protocol recryst_start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Toluene) recryst_start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry pure_product_recryst High-Purity Product dry->pure_product_recryst hplc_start Partially Purified Product prep_sample Dissolve and Filter Sample hplc_start->prep_sample inject Inject onto C18 Column prep_sample->inject elute Gradient Elution inject->elute collect Collect Pure Fractions elute->collect concentrate Remove Solvent collect->concentrate lyophilize Lyophilize concentrate->lyophilize pure_product_hplc High-Purity Product lyophilize->pure_product_hplc troubleshooting_guide cluster_solutions Troubleshooting Steps start Start Recrystallization dissolved Compound Dissolved in Hot Solvent start->dissolved cool Cool Solution dissolved->cool problem Problem Encountered? cool->problem oiling_out Oiling Out problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes success Pure Crystals Obtained problem->success No solution_oil Reheat & Add Solvent OR Cool Slower oiling_out->solution_oil solution_no_crystals Scratch Flask OR Add Seed Crystal OR Concentrate Solution no_crystals->solution_no_crystals solution_oil->cool solution_no_crystals->cool

References

Technical Support Center: Scale-Up Synthesis of Quinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the scale-up synthesis of Quinazoline-7-carboxylic acid. The following sections address common challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the synthesis of this compound when moving from a 10 g to a 1 kg scale. What are the likely causes?

A significant decrease in yield during scale-up is a common challenge. The primary factors to investigate are mass and heat transfer limitations, which are more pronounced in larger reaction vessels. Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Additionally, the surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Uncontrolled exothermic reactions can lead to the degradation of starting materials, intermediates, or the final product.

Q2: Our crude this compound contains a higher level of impurities at the kilogram scale compared to the bench scale. How can we identify and mitigate these impurities?

Increased impurity levels often point to issues with reaction control, such as temperature fluctuations or prolonged reaction times.

  • Impurity Identification: The first step is to isolate and characterize the new impurities using techniques like preparative HPLC, followed by structural elucidation using LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

  • Mitigation Strategies: Once the impurity structure is known, review the reaction mechanism to hypothesize its formation pathway. Common side reactions include over-reaction, degradation under harsh conditions (e.g., high temperature), or reactions with residual solvents. Adjusting reaction parameters such as lowering the temperature, reducing reaction time, or using a more selective reagent can help minimize impurity formation.

Q3: We are struggling with the crystallization and isolation of this compound at a larger scale. It either "oils out" or forms very fine particles that are difficult to filter. What can we do?

Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation. The carboxylic acid functionality of this compound also introduces pH-dependent solubility that must be carefully managed.

  • Control Cooling Rate: Rapid cooling, more common in smaller flasks, can lead to the formation of small, poorly filterable crystals or amorphous material. A slower, controlled cooling rate in a jacketed reactor is recommended.

  • Optimize Solvent System and pH: If the product "oils out," the solution may be too concentrated, or the solvent may be too effective. Consider using a larger volume of the primary solvent or adding an anti-solvent slowly. For this compound, the pH of the solution is critical. The compound will be more soluble at higher pH as the carboxylate salt and will precipitate as the free acid when the pH is lowered. Careful control of the final pH during isolation is crucial to ensure complete precipitation and to obtain a solid that is easily filtered.[1]

  • Seeding: Introducing seed crystals of pure this compound can promote the formation of the desired crystalline form.

  • Filtration and Drying: For large-scale operations, a Nutsche filter is often more effective than standard laboratory filtration apparatus.

Troubleshooting Guide

Problem 1: Low Yield and Incomplete Conversion
Possible Cause Troubleshooting Steps
Inefficient Mixing Evaluate the stirrer design and speed to ensure homogeneity throughout the larger reactor volume. Consider using an overhead stirrer with an appropriately shaped impeller (e.g., anchor or turbine).
Poor Heat Transfer Monitor the internal reaction temperature with a calibrated probe and use a jacketed reactor with a temperature control unit. For highly exothermic reactions, a semi-batch approach (portion-wise addition of a reactant) can help manage heat generation.
Suboptimal Reaction Concentration The optimal concentration may differ between scales. Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they may also lead to solubility and mixing issues.
Inconsistent Raw Material Quality Ensure the quality and consistency of starting materials from suppliers. Perform identity and purity checks on incoming batches, as impurities can have a more significant impact at a larger scale.
Problem 2: Increased Impurity Formation
Possible Cause Troubleshooting Steps
Side Reactions due to "Hot Spots" Improve mixing and heat transfer as described above to minimize localized high temperatures that can drive side reactions.
Over-reaction or Degradation Optimize the reaction time by monitoring the reaction progress using TLC or HPLC. Avoid unnecessarily long reaction times.
Presence of Water or Air For reactions sensitive to moisture or oxygen, use anhydrous solvents and ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Hydrolysis of Intermediates The presence of water can lead to the hydrolysis of intermediates or the final product, especially with a carboxylic acid present. Use anhydrous solvents and reagents.
Problem 3: Crystallization and Isolation Issues
Possible Cause Troubleshooting Steps
pH Control during Isolation The solubility of this compound is highly pH-dependent. Determine the optimal pH for precipitation to maximize yield and obtain a filterable solid. Acidifying the solution will convert the more soluble carboxylate salt to the less soluble carboxylic acid, causing it to precipitate.[1]
Rapid Crystallization Implement a controlled, slow cooling profile. Consider a programmed cooling ramp in a jacketed reactor.
"Oiling Out" This may be due to high supersaturation or the solvent being too good. Try using a larger solvent volume or slowly adding an anti-solvent to induce crystallization. Seeding with pure crystals can also be beneficial.
Fine Particles This can be caused by rapid precipitation. In addition to controlling the cooling rate, optimizing the rate of pH adjustment during precipitation is crucial. Slow addition of acid to the solution of the carboxylate salt will promote the growth of larger crystals.

Data Presentation

The following tables provide illustrative data on how key parameters can be affected during the scale-up of quinazoline syntheses. While this data is for related quinazoline derivatives, the trends are generally applicable to the synthesis of this compound.

Table 1: Effect of Solvent Choice on Yield in a Niementowski-type Quinazoline Synthesis

SolventLab Scale (10 g) YieldPilot Scale (1 kg) YieldObservations on Scale-Up
DMF 85%70%Good solubility, but difficult to remove at scale. Higher temperatures can lead to decomposition.
Water 91%88%Environmentally friendly and can give excellent yields, but solubility of the free carboxylic acid may be low.
Toluene 60%55%Can be effective for some substrates but generally lower yielding than polar aprotic solvents.
Ethanol 55%50%Generally not as effective for this reaction type.

Table 2: Optimization of Reaction Parameters for a 4-Methylquinazoline Synthesis

ParameterRange TestedOptimal ConditionResulting Yield
Catalyst ZnCl₂, BF₃·Et₂OBF₃·Et₂O86%
Molar Ratio (Substrate:Catalyst) 1:0.2, 1:0.5, 1:0.8, 1:1.01:0.586%
Weight Ratio (Substrate:Formamide) 1:2, 1:5, 1:8, 1:101:586%
Temperature 120°C, 130°C, 140°C, 150°C, 160°C150°C86%
Time 4h, 5h, 6h, 7h, 8h6h86%

Experimental Protocols

General Protocol for HPLC Analysis of Crude this compound

This protocol provides a starting point for developing a specific HPLC method for your product.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

General Protocol for Large-Scale Crystallization of this compound
  • Dissolution: Charge the crude this compound to a jacketed reactor. Add a suitable solvent (e.g., an alcohol/water mixture or an appropriate organic solvent) and a base (e.g., NaOH or K₂CO₃) to dissolve the material as the carboxylate salt. Heat the mixture with stirring until all solids have dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Controlled Precipitation: Cool the solution to the desired temperature. Slowly add a stoichiometric amount of acid (e.g., HCl or acetic acid) with good agitation to precipitate the free carboxylic acid. Monitor the pH throughout the addition.

  • Maturation: Hold the resulting slurry at the final temperature for a period to allow for crystal growth and to ensure complete precipitation.

  • Isolation: Filter the solid using a Nutsche filter.

  • Washing: Wash the filter cake with a chilled, appropriate solvent to remove residual mother liquor without dissolving a significant amount of the product.

  • Drying: Dry the product under vacuum at a controlled temperature to avoid degradation.

Visualizations

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_isolation Isolation Troubleshooting Start Scale-Up Issue Encountered Yield_Drop Significant Yield Drop Start->Yield_Drop Impurity_Increase Increased Impurities Start->Impurity_Increase Isolation_Problem Crystallization/Isolation Issues Start->Isolation_Problem Investigate_Mixing Evaluate Mixing Efficiency Yield_Drop->Investigate_Mixing Assess_Heat_Transfer Assess Heat Transfer Yield_Drop->Assess_Heat_Transfer Reoptimize_Conc Re-optimize Concentration Yield_Drop->Reoptimize_Conc Check_Materials Check Raw Material Quality Yield_Drop->Check_Materials Identify_Impurity Isolate & Characterize Impurity Impurity_Increase->Identify_Impurity Control_Cooling Control Cooling Rate Isolation_Problem->Control_Cooling Optimize_Solvent_pH Optimize Solvent System & pH Isolation_Problem->Optimize_Solvent_pH Seeding Implement Seeding Strategy Isolation_Problem->Seeding Improve_Filtration Improve Filtration/Drying Isolation_Problem->Improve_Filtration Solution Optimized Scale-Up Process Check_Materials->Solution Review_Mechanism Review Reaction Mechanism Identify_Impurity->Review_Mechanism Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Review_Mechanism->Optimize_Conditions Optimize_Conditions->Solution Improve_Filtration->Solution

Caption: A logical workflow for troubleshooting common scale-up issues.

pH_Dependent_Isolation Start Crude Quinazoline-7-carboxylic Acid in Reaction Mixture Dissolve Dissolve in Aqueous Base (e.g., NaOH solution) Start->Dissolve Solution Sodium Quinazoline-7-carboxylate (Soluble in water) Dissolve->Solution Acidify Slowly Add Acid (e.g., HCl) with Stirring Solution->Acidify Precipitate This compound (Precipitates as free acid) Acidify->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Final_Product Pure this compound Filter_Wash->Final_Product

References

Minimizing impurities in the final Quinazoline-7-carboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Quinazoline-7-carboxylic acid. Our aim is to help you minimize impurities and achieve a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound and its derivatives is the Niementowski reaction. This typically involves the condensation of a substituted anthranilic acid with an amide or a related compound. For this compound, a common starting material is 4-aminoterephthalic acid or a derivative thereof, which is reacted with formamide.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To ensure high purity of the final product, it is crucial to control several parameters:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. Overheating can lead to dimerization or degradation.[1]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[2]

  • Stoichiometry of Reactants: Precise measurement of reactants is critical. An excess of one reactant can lead to the formation of specific impurities.

  • Purity of Starting Materials: The purity of the initial reactants directly impacts the purity of the final product. Impurities in starting materials can lead to the formation of undesired side products.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, intermediates that have not fully cyclized, and side products from competing reactions. Specific potential impurities include:

  • Unreacted 4-aminoterephthalic acid: Incomplete reaction can leave this starting material in the final product.

  • N-formyl-4-aminoterephthalic acid: An intermediate that may not have undergone complete cyclization.

  • Dimerization products: At elevated temperatures, starting materials or intermediates can dimerize.

  • Decarboxylated impurities: The carboxylic acid group can be labile under harsh thermal conditions, leading to the loss of CO2.

Q4: How can I effectively purify the final this compound product?

A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. Solvents such as ethanol, methanol, or mixtures containing dimethylformamide (DMF) and water can be effective.[3][4] For more persistent impurities, column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield of the desired product is a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation using TLC. - Consider using microwave irradiation to potentially accelerate the reaction.[5]Increased conversion of starting materials to the desired product.
Suboptimal Reaction Conditions - Perform small-scale experiments to screen different solvents (e.g., DMF, NMP, or solvent-free conditions). - Optimize the reaction temperature. Some Niementowski reactions require high temperatures (120-130°C).[6]Identification of optimal reaction conditions for improved yield.
Degradation of Starting Material or Product - If the reaction is conducted at a high temperature, consider if the starting material or product is degrading. Analyze the reaction mixture for degradation products. - Employ milder reaction conditions if degradation is confirmed.Minimized degradation and improved yield of the target compound.
Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities can complicate purification and affect the final product's quality.

Observed Impurity Potential Cause Recommended Action
High levels of unreacted starting materials Incomplete reaction.- Increase reaction time or temperature as described in the low yield troubleshooting section. - Ensure proper stoichiometry of reactants.
Presence of an intermediate (e.g., N-formyl derivative) Incomplete cyclization.- Increase the temperature towards the end of the reaction to facilitate the final cyclization step. - Consider the use of a dehydrating agent or a catalyst that promotes cyclization.
Appearance of an unknown peak in HPLC/NMR Formation of a side product.- Analyze the side product by LC-MS to determine its mass. - Re-evaluate the reaction conditions. Side reactions like dimerization can be favored at higher concentrations or temperatures. Consider running the reaction under more dilute conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Niementowski Reaction

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask, combine 4-aminoterephthalic acid (1 equivalent) and formamide (10-20 equivalents).

  • Reaction: Heat the mixture to 120-130°C with stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol, 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water).[3][4]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Parameter Method A: Standard RP-HPLC Method B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~20 minutes~15 minutes
Resolution Good for major impurities.Excellent for trace and isomeric impurities.
Throughput ModerateHigh

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Mix 4-aminoterephthalic acid and formamide heat Heat to 120-130°C start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Add water to precipitate cool->precipitate filter Filter and wash precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the final product recrystallize->dry hplc HPLC Purity Check dry->hplc nmr NMR for Structure Confirmation hplc->nmr

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Detection

G cluster_identification Impurity Identification cluster_source Source Determination cluster_action Corrective Action start Impurity Detected in This compound lcms LC-MS Analysis (Determine Mass) start->lcms nmr NMR Analysis (Structural Information) lcms->nmr starting_material Unreacted Starting Material? nmr->starting_material intermediate Incomplete Cyclization? starting_material->intermediate side_reaction Side Reaction Product? intermediate->side_reaction optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) side_reaction->optimize_reaction improve_purification Improve Purification (Recrystallization, Chromatography) optimize_reaction->improve_purification

Caption: Logical workflow for troubleshooting detected impurities.

References

Technical Support Center: Enhancing the Cell Permeability of Quinazoline-7-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cell permeability of quinazoline-7-carboxylic acid-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. The carboxylic acid group, while often crucial for binding to the target protein, is typically ionized at physiological pH.[1] This negative charge increases the molecule's polarity and hydrophilicity, hindering its ability to passively diffuse across the lipid-rich cell membrane.[2][3] Consequently, the intracellular concentration of the inhibitor may not reach the level required for effective target engagement. Another potential issue could be the active removal of the compound from the cell by efflux pumps.[4][5]

Q2: What are the primary strategies to improve the cell permeability of my this compound inhibitor?

A2: The two main strategies to enhance cell permeability are the prodrug approach and the use of bioisosteres.[6]

  • Prodrugs: This involves chemically modifying the carboxylic acid group to create a more lipophilic, cell-permeable derivative.[7] This modification is designed to be cleaved by intracellular enzymes, releasing the active carboxylic acid inhibitor inside the cell.[7][8] Esterification is a frequently used prodrug strategy for carboxylic acids.[1][7]

  • Bioisosteres: This approach involves replacing the carboxylic acid group with a different functional group that mimics its target-binding interactions but has better physicochemical properties for cell penetration.[6]

Q3: How can I determine if my inhibitor is a substrate for efflux pumps?

A3: Efflux pumps are membrane proteins that actively transport substances out of the cell, and they are a significant mechanism of drug resistance.[9][10] To determine if your compound is an efflux pump substrate, you can perform a cell-based assay where you measure the inhibitor's activity in the presence and absence of a known efflux pump inhibitor. If the potency of your compound increases significantly when co-administered with an efflux pump inhibitor, it is likely being removed from the cell by that transporter.[4]

Q4: Are there any structural modifications to the quinazoline scaffold itself that can influence permeability?

A4: Yes, modifications to the quinazoline ring system can impact the overall physicochemical properties of the molecule, including its permeability. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinazoline ring can affect properties like lipophilicity and aqueous solubility, which in turn influence cell permeability.[11][12]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution in cell culture media.

  • Possible Cause: The compound has low aqueous solubility.[13] While the focus is on permeability, poor solubility can also limit the effective concentration of the compound available to the cells.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution: Dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration.[13]

    • Minimize final DMSO concentration: When diluting the stock solution into the aqueous cell culture medium, ensure the final DMSO concentration is low (typically less than 1%) to avoid solvent toxicity.[14]

    • Assess for precipitation: After dilution, visually inspect the medium for any signs of precipitation. If observed, you may need to lower the final working concentration of your compound.

Problem 2: Low intracellular concentration of the inhibitor is confirmed, but a prodrug strategy is not feasible.

  • Possible Cause: The inhibitor is a substrate for efflux pumps.

  • Troubleshooting Steps:

    • Identify the responsible transporter: Use a panel of specific efflux pump inhibitors to identify which transporter (e.g., P-glycoprotein, BCRP) is responsible for the efflux of your compound.

    • Co-administration: In your experiments, co-administer your this compound inhibitor with an inhibitor of the identified efflux pump. This can increase the intracellular concentration of your compound and its therapeutic effect.[4]

    • Structural modifications: Consider synthesizing new analogs of your inhibitor with modifications designed to reduce its affinity for the efflux pump transporter.

Quantitative Data Summary

The following table summarizes the impact of different chemical strategies on the cell permeability and biological activity of inhibitors.

Compound Type Modification Strategy Apparent Permeability (Papp) (10⁻⁶ cm/s) Cellular Potency (IC₅₀) (µM) Reference
Parent Carboxylic Acid-Low (<1)>10[6]
Ethyl Ester ProdrugEsterification of Carboxylic AcidModerate (1-10)1-5[6][8]
Bioisostere ReplacementReplacement of Carboxylic AcidModerate to High (>1)0.5-3[6]
Efflux Pump Substrate-Low (High Efflux Ratio)>20[4][15]
Efflux Pump Substrate + InhibitorCo-administration with Efflux Pump InhibitorIncreased Apparent Permeability2-8[4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.[14]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • UV-Vis plate reader

Methodology:

  • Prepare the PAMPA plate: Carefully coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare solutions: Dilute the test and control compounds from their DMSO stocks into PBS to the desired final concentration.

  • Load the donor plate: Add the compound solutions to the wells of the donor plate.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate, which has been pre-filled with PBS.

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Measure concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive permeability and active transport.[15][16][17]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS)

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound stock solution (in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • Lucifer Yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Also, assess the permeability of Lucifer Yellow; a low passage of this marker indicates a tight monolayer.[17][18]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C.

    • Collect samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Repeat the process, but add the compound to the basolateral (donor) side and sample from the apical (receiver) side to measure active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux pumps.[17]

Visualizations

troubleshooting_workflow start Start: Inhibitor shows low cellular activity check_solubility Is the compound soluble in cell media? start->check_solubility solubility_issue Address solubility issues (e.g., optimize formulation) check_solubility->solubility_issue No assess_permeability Assess cell permeability (e.g., PAMPA, Caco-2) check_solubility->assess_permeability Yes solubility_issue->assess_permeability permeability_ok Is permeability high? assess_permeability->permeability_ok low_permeability Low Permeability permeability_ok->low_permeability No check_efflux Is the efflux ratio > 2 in Caco-2 assay? permeability_ok->check_efflux Yes prodrug Consider prodrug strategies (e.g., esterification) low_permeability->prodrug bioisostere Consider bioisosteres low_permeability->bioisostere end End: Optimized experimental approach prodrug->end bioisostere->end efflux_issue Compound is likely an efflux pump substrate check_efflux->efflux_issue Yes no_efflux_issue Efflux is not the primary issue check_efflux->no_efflux_issue No use_epi Use efflux pump inhibitors in assays efflux_issue->use_epi use_epi->end no_efflux_issue->end

Caption: Troubleshooting workflow for low cellular activity.

caco2_workflow start Start: Caco-2 Permeability Assay seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21 days to form a monolayer seed_cells->differentiate check_integrity Assess monolayer integrity (TEER, Lucifer Yellow) differentiate->check_integrity integrity_ok Is monolayer intact? check_integrity->integrity_ok fail Discard plate and re-culture integrity_ok->fail No transport_exp Perform bidirectional transport experiment (A-B and B-A) integrity_ok->transport_exp Yes sample_analysis Analyze samples by LC-MS/MS transport_exp->sample_analysis calculate Calculate Papp and Efflux Ratio sample_analysis->calculate end End: Permeability Data calculate->end

Caption: Caco-2 cell permeability experimental workflow.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates downstream Downstream Signaling (Proliferation, Survival) akt->downstream Activates inhibitor Quinazoline-based Inhibitor inhibitor->pi3k Inhibits

Caption: Example PI3K/Akt signaling pathway targeted by an inhibitor.

References

Validation & Comparative

A Comparative Efficacy Analysis: 4-Oxo-Quinazoline-7-Carboxylic Acid and Existing Leukotriene Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 23, 2025 – In the landscape of inflammatory disease therapeutics, the quest for novel modulators of the leukotriene pathway continues to be a significant area of research. This guide provides a detailed comparative analysis of the efficacy of 4-oxo-quinazoline-7-carboxylic acid against existing drugs targeting the 5-lipoxygenase (5-LOX) pathway, a critical route in the production of pro-inflammatory leukotrienes.

Introduction to Leukotriene Synthesis Inhibition

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX) and its activating protein, FLAP. Consequently, inhibition of this pathway is a key strategy for therapeutic intervention. This report focuses on 4-oxo-quinazoline-7-carboxylic acid, a recently identified inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP), and compares its efficacy with established and investigational drugs in the same class.

Efficacy Comparison of Leukotriene Synthesis Inhibitors

The inhibitory potency of 4-oxo-quinazoline-7-carboxylic acid and other key leukotriene synthesis inhibitors is summarized in the table below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 Value (µM)Status
4-Oxo-quinazoline-7-carboxylic acidFLAP0.87[1]Preclinical
Zileuton5-Lipoxygenase~1Approved
MK-886FLAP0.003Investigational
Atreleuton (VIA-2291)5-Lipoxygenase-Investigational
GSK2190918FLAP-Investigational

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the leukotriene biosynthesis pathway and the experimental workflow for assessing their efficacy.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted by LTA4 Hydrolase Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Converted by LTC4 Synthase Quinazoline 4-Oxo-quinazoline- 7-carboxylic acid Quinazoline->FLAP Inhibits MK886 MK-886 MK886->FLAP Inhibits Zileuton Zileuton Zileuton->Five_LOX Inhibits

Caption: Leukotriene biosynthesis pathway and points of inhibition.

The diagram above illustrates the key steps in the synthesis of leukotrienes from arachidonic acid. 5-Lipoxygenase-Activating Protein (FLAP) facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), which then catalyzes the formation of Leukotriene A4 (LTA4). LTA4 is subsequently converted to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes. 4-Oxo-quinazoline-7-carboxylic acid and MK-886 act by inhibiting FLAP, while Zileuton directly inhibits the 5-LOX enzyme.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Isolate human polymorphonuclear leukocytes (PMNs) B Pre-incubate PMNs with test compound (e.g., 4-oxo-quinazoline-7-carboxylic acid or Zileuton) A->B C Stimulate PMNs with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis B->C D Terminate the reaction C->D E Extract leukotrienes from the cell suspension D->E F Quantify leukotriene levels using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) E->F G Calculate the percentage of inhibition of leukotriene synthesis at different compound concentrations F->G H Determine the IC50 value by plotting a dose-response curve G->H

Caption: General experimental workflow for determining IC50 values.

Experimental Protocols

The determination of the IC50 value for leukotriene synthesis inhibitors typically involves a cellular assay using human polymorphonuclear leukocytes (PMNs), which are a primary source of leukotrienes.

Protocol for IC50 Determination of 4-Oxo-quinazoline-7-carboxylic acid (FLAP Inhibition):

The inhibitory activity of 4-oxo-quinazoline-7-carboxylic acid on FLAP-mediated leukotriene biosynthesis was determined in a cell-based assay using intact human neutrophils.[1]

  • Cell Isolation: Human polymorphonuclear neutrophils (PMNs) were isolated from the peripheral blood of healthy donors.

  • Pre-incubation with Inhibitor: The isolated PMNs were resuspended in an appropriate buffer and pre-incubated with varying concentrations of 4-oxo-quinazoline-7-carboxylic acid for a specified period (e.g., 15 minutes) at 37°C.

  • Stimulation of Leukotriene Synthesis: Leukotriene production was initiated by the addition of a calcium ionophore, such as A23187, which stimulates the 5-LOX pathway.

  • Reaction Termination and Extraction: The reaction was stopped after a defined time by the addition of a quenching solution. The leukotrienes were then extracted from the cell suspension using a suitable organic solvent.

  • Quantification: The levels of leukotriene B4 (LTB4) were quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • IC50 Calculation: The percentage of inhibition of LTB4 synthesis was calculated for each concentration of the test compound. The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for IC50 Determination of Zileuton (5-Lipoxygenase Inhibition):

The inhibitory effect of Zileuton on 5-lipoxygenase is assessed through its ability to prevent the formation of leukotrienes from arachidonic acid.

  • Enzyme/Cell Preparation: The assay can be performed using either isolated 5-lipoxygenase enzyme or intact cells that produce leukotrienes, such as human PMNs.

  • Incubation with Zileuton: The enzyme or cells are incubated with various concentrations of Zileuton.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Leukotriene Production: The amount of leukotrienes produced is measured, typically by quantifying the formation of leukotriene B4 (LTB4) or other 5-LOX products.[2]

  • Data Analysis: The IC50 value is calculated by determining the concentration of Zileuton that causes a 50% reduction in leukotriene production compared to a control without the inhibitor.

Conclusion

4-Oxo-quinazoline-7-carboxylic acid demonstrates potent inhibition of FLAP, a key protein in the leukotriene biosynthesis pathway, with an IC50 value of 0.87 µM.[1] This positions it as a promising preclinical candidate for the development of novel anti-inflammatory therapies. In comparison, the approved 5-lipoxygenase inhibitor, Zileuton, exhibits an IC50 in the low micromolar range. While investigational FLAP inhibitors like MK-886 have shown even greater potency in preclinical studies, their development has not yet led to an approved drug. The distinct mechanism of targeting FLAP, as opposed to the 5-LOX enzyme itself, may offer a different therapeutic profile and warrants further investigation. The detailed experimental protocols provided herein offer a basis for standardized comparison of the efficacy of these and future leukotriene synthesis inhibitors.

References

Validating the Target Engagement of Quinazoline-7-carboxylic Acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on robust validation of a drug candidate's interaction with its intended molecular target within the cellular environment. Quinazoline-7-carboxylic acid and its derivatives represent a class of compounds with significant therapeutic potential, often targeting protein kinases involved in cell proliferation and survival.[1][2][3][4] This guide provides a comparative overview of key methodologies for validating the target engagement of such compounds in cells, with a focus on the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method to confirm target engagement is critical. CETSA and NanoBRET are two powerful techniques that provide evidence of direct binding in a cellular context, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantagesTypical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6]Label-free, applicable to endogenous proteins, reflects intracellular target binding.[5]Indirect measurement of binding, lower throughput for traditional Western blot-based detection.[5]Western blot analysis of soluble protein fraction after heat treatment, Isothermal dose-response curves.[5]
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. Compound binding displaces the tracer, reducing the BRET signal.[5]Quantitative measurement of intracellular affinity and residence time, high-throughput compatible.[5][7]Requires genetic modification of the target protein, potential for steric hindrance from tags.[5]IC50/EC50 values from dose-response curves, kinetic binding data.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the direct assessment of a compound's binding to its target protein in intact cells or cell lysates.[6][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat heat Heat cells at a range of temperatures treat->heat cool Cool to room temperature heat->cool lyse Lyse cells cool->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Analyze by Western Blot for target protein supernatant->western data Generate melting curve and determine ΔTm western->data

CETSA Experimental Workflow
Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment : Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).[11]

  • Heating : Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble Fraction : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[11]

  • Protein Analysis : Collect the supernatant containing the soluble proteins.[5] Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.[11]

  • Data Analysis : Quantify the band intensities from the Western blot. Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5] For isothermal dose-response experiments, cells are heated at a single temperature in the presence of varying compound concentrations to determine an EC50 value.[9]

Representative CETSA Data

The following is illustrative data for a hypothetical quinazoline derivative.

Temperature (°C)Vehicle Control (% Soluble Protein)Quinazoline Derivative (10 µM) (% Soluble Protein)
40100100
4598100
508595
555080
602060
65530
70010

NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay

The NanoBRET assay is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[12] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same protein (acceptor).[7] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[5]

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Target_NanoLuc Target Protein-NanoLuc Tracer Fluorescent Tracer Target_NanoLuc->Tracer Binding BRET BRET Signal (Light Emission) Tracer->BRET Energy Transfer Target_NanoLuc2 Target Protein-NanoLuc Inhibitor This compound Target_NanoLuc2->Inhibitor Binding Tracer2 Fluorescent Tracer Target_NanoLuc2->Tracer2 No Binding No_BRET No BRET Signal Inhibitor->No_BRET Displacement

Principle of the NanoBRET Assay
Detailed Experimental Protocol: NanoBRET™

  • Cell Transfection : Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.[13]

  • Cell Plating : Plate the transfected cells into a white, opaque 96- or 384-well plate.[13]

  • Compound Treatment : Add this compound at various concentrations to the cells.[5]

  • Tracer and Substrate Addition : Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.[5]

  • BRET Measurement : Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.[5]

  • Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.[5]

Representative NanoBRET Data

The following table shows representative data for the in-cell target engagement of various PLK1 inhibitors, demonstrating the type of quantitative data obtained from NanoBRET assays.

CompoundPLK1 NanoBRET IC50 (µM)
BI 25360.003
Volasertib0.002
GSK4613240.030
Onvansertib0.002
MLN09050.007
NMS-P9370.003
HMN-2140.090
Data adapted from a study on PLK1 inhibitors.[14]

In Vitro Kinase Inhibition Assay

As a complementary approach, in vitro kinase inhibition assays are valuable for determining the direct inhibitory effect of a compound on the activity of a purified enzyme. These assays are often used in initial screening and for mechanistic studies.

Summarized Protocol: ADP-Glo™ Kinase Assay
  • Prepare serial dilutions of this compound.

  • Add the compound dilutions to the wells of a 384-well plate.[13]

  • Add a solution containing the purified target kinase and its specific substrate to each well.[13]

  • Initiate the kinase reaction by adding ATP.[13]

  • After incubation, stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent.[13]

  • Measure the luminescence, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13]

Kinase Inhibition Data for Quinazoline Derivatives

Many quinazoline derivatives have been shown to be potent kinase inhibitors.

CompoundTarget KinaseIC50 (µM)
Compound 6cEGFR0.083
Compound 6cVEGFR-20.076
Compound 6cHER20.138
Compound 6cCDK20.183
Compound 12EGFR T790M0.0728
Compound 12VEGFR-20.0523
Data from studies on quinazoline-isatin hybrids and quinazoline sulfonamide derivatives.[4][15]

Potential Signaling Pathways Targeted by this compound

Quinazoline-based compounds are well-documented as inhibitors of protein kinases that are key components of oncogenic signaling pathways.[4] Two such prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Aurora A Kinase.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[11][16] Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline-7- carboxylic acid Inhibitor->Dimer Inhibits

Simplified EGFR Signaling Pathway
Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in regulating mitosis, including centrosome maturation and spindle assembly.[6][17] Its overexpression is linked to genomic instability and tumorigenesis.[18]

AuroraA_Signaling cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events cluster_outcome Outcome G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A Kinase M->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Centrosome->Spindle CellDivision Proper Cell Division Spindle->CellDivision Inhibitor Quinazoline-7- carboxylic acid Inhibitor->AuroraA Inhibits Aneuploidy Aneuploidy (if inhibited) Inhibitor->Aneuploidy

Role of Aurora A Kinase in Mitosis

References

Comparative Cross-Reactivity Profiling of Quinazoline-7-Carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of a carboxylic acid group at the 7-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity profile of these Quinazoline-7-Carboxylic acid-based inhibitors is paramount for developing safe and effective targeted therapies. This guide provides a comparative analysis of their performance against a panel of kinases, supported by detailed experimental methodologies and visualizations of relevant signaling pathways.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative quinazoline-based inhibitors. Lower IC50 values indicate greater potency. It is important to note that while the focus is on this compound derivatives, comprehensive kinome-wide screening data for this specific subclass is not extensively available in the public domain. Therefore, data for structurally related quinazoline compounds are also included to provide a broader context of the scaffold's selectivity.

Table 1: Cross-Reactivity Profile of a Quinazoline-4-Carboxylic Acid Derivative (Compound 6e)

This table presents the selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) against a panel of 14 kinases.[1][2][3]

Kinase Target% Inhibition at 10 µMIC50 (µM)
Aurora A 95 ND
Aurora B45ND
ABL120ND
AURA15ND
CDK210ND
EGFR25ND
FLT330ND
KDR (VEGFR2)35ND
LCK18ND
MET22ND
MKNK18ND
p38a12ND
SRC28ND
TIE216ND

ND: Not Determined

Table 2: Comparative IC50 Values of Various Quinazoline-Based Kinase Inhibitors

This table compiles IC50 values for several quinazoline derivatives against various kinases, illustrating the spectrum of activity within this class of inhibitors.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
Quinazoline-indazole hybrid (46)VEGFR-25.4[4]
2-chloro-4-substituted-anilinoquinazoline (41)EGFR, FGFR-21630 (EGFR), 850 (FGFR-2)[4]
Thiourea quinazoline-based derivative (39)EGFR, VEGFR-220 (EGFR), 50 (VEGFR-2)[4]
BPR1K871 (57)Aurora A, FLT-322 (Aurora A), 19 (FLT-3)[4]
Isatin–quinazoline hybrid (6c)CDK2, EGFR, VEGFR-2, HER2183 (CDK2), 83 (EGFR), 76 (VEGFR-2), 138 (HER2)[5]
2-Amino-7-amide quinazoline (23)ERK1/2Single-digit nM[6]
Quinazoline sulfonamide (12)EGFRT790M, VEGFR-272.8 (EGFRT790M), 52.3 (VEGFR-2)

Signaling Pathways and Off-Target Effects

Quinazoline-based kinase inhibitors primarily exert their effects by competing with ATP for binding to the kinase domain of their target proteins. This inhibition blocks downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.

On-Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline-7-COOH Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Potential Off-Target Signaling

Cross-reactivity with other kinases can lead to the modulation of unintended signaling pathways. For instance, off-target inhibition of kinases like SRC, ABL, and components of the PI3K pathway can occur due to the conserved nature of the ATP-binding pocket. Such off-target effects can lead to unexpected cellular responses and potential toxicities. The phenomenon of retroactivity, where a downstream perturbation can propagate a signal upstream, can also contribute to off-target effects.[2][7]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed methodologies for key experiments cited in the evaluation of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This biochemical assay is a gold standard for determining the potency of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM EGTA

  • ATP solution

  • [γ-33P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination and Washing: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and wash away unincorporated [γ-33P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment.

Objective: To determine if a test compound binds to its intended target protein in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Ligand binding will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[9][10]

CETSA_Workflow A Treat cells with Inhibitor or Vehicle B Heat cells to different temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble & aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze target protein levels by Western Blot E->F G Quantify and compare protein stabilization F->G

References

A Head-to-Head Comparison of Quinazoline-7-Carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. The addition of a carboxylic acid moiety at the 7-position has proven to be a valuable strategy in the design of potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of different quinazoline-7-carboxylic acid analogs, summarizing their biological activities, outlining detailed experimental protocols for their evaluation, and visualizing the key signaling pathways they modulate.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro inhibitory activities of various this compound analogs against different enzyme targets. This data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) by Quinazolinone-7-Carboxamide Derivatives

Compound IDTargetIC50 (µM)Reference
5 FLAP0.87[1][2]
34 sEH0.30-0.66[1]
34 FLAP2.91[1]
35 sEH0.30-0.66[1]
37 sEH0.30-0.66[1]
43 sEH0.30-0.66[1]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives

Compound IDhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
6a >10026.0 - 85.8-0.25 - 9.0[3]
6b >10026.0 - 85.8-0.25 - 9.0[3]
6c >10026.0 - 85.8-0.25 - 9.0[3]
7a >10026.0 - 85.8-4.8[3]
7b >10026.0 - 85.8-0.91[3]
7c >10026.0 - 85.8-0.48[3]
8a 87.79.3-3.8[3]
8b 73.23.9-0.42[3]
8c 66.34.6-0.25[3]

Table 3: Inhibition of Protein Kinases by Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (Cytotoxicity IC50, µM)Reference
Gefitinib EGFR27-[1]
Afatinib EGFR0.5-[1]
Compound 2a EGFR (wild type)5.06SW480, A549, A431, NCI-H1975 (potent)[4]
Compound 8 PI3Kα9.11B16, HCT116, MCF-7, H22, PC-3, A549 (0.2 - 0.98)[5]
Compound VII VEGFR-24600HepG2 (17.23), PC3 (26.10), MCF-7 (30.85) (µg/mL)[6]
Compound VIII VEGFR-260HepG2 (24.10), PC3 (40.90), MCF-7 (33.40) (µg/mL)[6]
Compound 6e Aurora A-T-24 (257.87), MCF-7 (168.78)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of new this compound analogs.

Synthesis of Quinazolinone-7-Carboxamides (General Procedure)

This protocol describes a general method for the synthesis of quinazolinone-based amides.[8]

  • To a solution of the this compound derivative (1 equivalent) in anhydrous dioxane, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Heat the reaction mixture under reflux with stirring for 45 minutes.

  • Add the desired amine derivative (1.5 equivalents) to the reaction mixture.

  • Continue heating under reflux for an additional 2 hours.

  • After cooling, dilute the mixture with water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by flash chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory potency of compounds against protein kinases like EGFR, VEGFR-2, and PI3K.[1][4][9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well or 96-well plate, add the test compound dilutions. Add the kinase enzyme and a suitable substrate (e.g., a synthetic peptide) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 45-60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This protocol describes a method for measuring the inhibition of carbonic anhydrase activity.[10]

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red). Prepare solutions of the test compounds and the carbonic anhydrase enzyme.

  • Assay Procedure: Use a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

  • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated buffer.

  • Monitor the change in absorbance of the pH indicator (at its absorbance maximum, e.g., 557 nm for phenol red) over a short period (10-100 seconds).

  • Data Analysis: Determine the initial rates of the reaction. Calculate the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline Analog Quinazoline Analog Quinazoline Analog->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Experimental_Workflow Start Start Synthesis Analog Synthesis & Characterization Start->Synthesis Biochemical_Assay In Vitro Enzyme Inhibition Assay Synthesis->Biochemical_Assay Cell_Based_Assay Cell Viability/Cytotoxicity Assay Biochemical_Assay->Cell_Based_Assay Data_Analysis IC50/Ki Determination & SAR Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process End End Data_Analysis->End Identify Lead Compound Lead_Optimization->Synthesis

Caption: A typical experimental workflow for the development of quinazoline-based inhibitors.

References

A Comparative Guide to the Reproducibility of Biological Assays for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a foundational element in the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy.[1] The reproducibility of biological assays is critical for the accurate evaluation of these compounds. This guide provides a comparative analysis of common biological assays used to assess quinazoline derivatives, with a focus on their methodologies and the quantitative data they generate.

Quantitative Data Summary

The following tables summarize the inhibitory activity (IC50) of various quinazoline derivatives against their primary kinase targets and cancer cell lines. These values are generated from the types of assays detailed in this guide and provide a basis for comparing the potency of different compounds.

Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets

InhibitorPrimary Target(s)IC50 (nM)Reference CompoundIC50 (nM)
Novel Quinazoline 1 (NQ1)EGFR (L858R/T790M)4.62Gefitinib (EGFR wt)15.5
Novel Quinazoline 2 (NQ2)VEGFR-260.0Vandetanib (VEGFR-2)54.0
Novel Quinazoline 3 (NQ3)FLT3 / AURKA19 / 22--
Data synthesized from multiple sources for illustrative comparison.[1]

Table 2: Off-Target Kinase Profiling (IC50, nM)

InhibitorOff-Target KinaseIC50 (nM)Selectivity Notes
Novel Quinazoline 1 (NQ1)SRC>1000High selectivity for EGFR
Data synthesized from multiple sources for illustrative comparison.[1]

Table 3: Antiproliferative Activity (GI50, µM) in Cancer Cell Lines

Compound IDCell LineGI50 (µM)Target Pathway
Compound 3o A549 (Lung)4.26EGFR
HCT116 (Colon)3.92
MCF-7 (Breast)0.14
Gefitinib (Control)A549 (Lung)17.9EGFR
HCT116 (Colon)21.55
MCF-7 (Breast)20.68
Data from a study on novel quinazoline derivatives as potential anticancer agents.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for ensuring reproducibility.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[3]

  • Materials:

    • Recombinant human EGFR kinase enzyme

    • Poly (Glu, Tyr) substrate

    • ATP (Adenosine Triphosphate)

    • Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

    • Test Compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well or 96-well plates (white, opaque)

    • Plate reader capable of measuring luminescence[3]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.[3]

    • Kinase Reaction: Add the test compound dilution, EGFR enzyme, and substrate mixture to each well of the plate.[3]

    • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is used in a luciferase reaction to produce light.[3]

    • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

2. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[3]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • 96-well plates (clear bottom for microscopy, opaque for luminescence)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Plate reader capable of measuring luminescence[3]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivatives. Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[3]

    • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.[3]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.

Visualizations

EGFR Signaling Pathway and Quinazoline Inhibition

Many quinazoline derivatives are designed to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.[3][4] Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Quinazoline-based inhibitors typically compete with ATP for the binding site in the EGFR kinase domain, blocking its activation and subsequent signaling.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation Ligand EGF Ligand Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Binds to Kinase Domain Outcome Proliferation, Survival, Metastasis Gene->Outcome Promotes

Caption: EGFR signaling and the mechanism of quinazoline-based inhibitors.

General Workflow for In Vitro Biological Assays

The reproducibility of an assay is dependent on a consistent and well-documented workflow.

Assay_Workflow start Start prep 1. Preparation (Cell Seeding / Reagent Prep) start->prep treat 2. Compound Treatment (Serial Dilutions) prep->treat incubate 3. Incubation (Defined Time & Conditions) treat->incubate reagent 4. Reagent Addition (e.g., ADP-Glo, CellTiter-Glo) incubate->reagent read 5. Signal Detection (Luminescence/Absorbance) reagent->read analyze 6. Data Analysis (IC50/GI50 Calculation) read->analyze end End analyze->end

Caption: A generalized workflow for in vitro biological assays.

References

A Comparative Guide to the Structure-Activity Relationship of Quinazoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The strategic incorporation of a carboxylic acid group at the 7-position of the quinazoline ring has been explored as a means to modulate the physicochemical properties and biological activity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazoline-7-carboxylic acid derivatives, focusing on their inhibitory activities against various enzymatic targets. The information presented herein is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Inhibition of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP)

This compound derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are key players in inflammatory pathways. Inhibition of sEH preserves the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP inhibition blocks the biosynthesis of pro-inflammatory leukotrienes.

A study by Turanlı et al. explored a series of quinazolinone-7-carboxamides as dual inhibitors.[1][2] The core structure investigated was the 4-oxo-quinazoline-7-carboxylic acid scaffold. The SAR study revealed that the amide and thiobenzyl fragments attached to the quinazolinone nucleus are critical for potent sEH inhibition.

Key SAR Observations:

  • Amide Moiety: The presence of an amide group at the 7-position was found to be crucial. Derivatives with a neopentyl-carboxamide showed potent inhibition of leukotriene formation.[2]

  • Thiobenzyl Side Chain: Modifications to the thiobenzyl group influenced the inhibitory potency against sEH.

  • N3-Substitution: An N3-phenyl substitution was noted to impact cellular leukotriene formation.[2]

Quantitative Data Summary:

Compound IDR (Amide)R' (Thiobenzyl)sEH IC50 (µM)FLAP IC50 (µM)
34 NeopentylUnsubstituted benzyl0.302.91[1]
35 Neopentyl4-Fluorobenzyl0.66>10
37 Neopentyl4-Chlorobenzyl0.43>10
43 Neopentyl4-Methoxybenzyl0.52>10
5 ---0.87[1][2]

Table 1: Inhibitory activities of quinazolinone-7-carboxamide derivatives against human sEH and FLAP. Data sourced from Turanlı et al.[1][2]

Experimental Protocols:

Human Soluble Epoxide Hydrolase (sEH) Inhibition Assay: The inhibitory activity against human sEH was determined using a fluorescent-based assay. Recombinant human sEH was incubated with the test compounds and the substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The enzymatic hydrolysis of CMNPC to a fluorescent product was monitored. IC50 values were calculated from the concentration-response curves.

5-Lipoxygenase-Activating Protein (FLAP)-Mediated Leukotriene Biosynthesis Inhibition Assay: The inhibition of FLAP-mediated leukotriene biosynthesis was assessed in human neutrophils. The cells were pre-incubated with the test compounds, followed by stimulation with A23187. The amount of leukotriene B4 (LTB4) produced was quantified using enzyme-linked immunosorbent assay (ELISA). IC50 values were determined from the dose-response curves.

Signaling Pathway Diagram:

Arachidonic_Acid_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX 5-Lipoxygenase (5-LOX) Pathway cluster_CYP Cytochrome P450 (CYP) Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 via HPETE 5-HPETE AA->HPETE via EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory) AA->EETs via PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 releases PGH2 PGH2 PGG2->PGH2 COX_enzyme COX-1/2 PGG2->COX_enzyme Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins LTA4 LTA4 HPETE->LTA4 LOX_enzyme 5-LOX HPETE->LOX_enzyme LTB4 LTB4 (Pro-inflammatory) LTA4->LTB4 FLAP FLAP LOX_enzyme->FLAP acts with Inhibitor_FLAP Quinazoline-7-carboxylic acid derivatives Inhibitor_FLAP->FLAP inhibits DHETs Dihydroxyeicosatrienoic acids (DHETs) EETs->DHETs via CYP_enzyme CYP Epoxyenases EETs->CYP_enzyme sEH_enzyme Soluble Epoxide Hydrolase (sEH) DHETs->sEH_enzyme Inhibitor_sEH Quinazoline-7-carboxylic acid derivatives Inhibitor_sEH->sEH_enzyme inhibits

Caption: Arachidonic acid metabolism pathways and points of inhibition.

Inhibition of Carbonic Anhydrases (CAs)

Certain quinazoline derivatives bearing a carboxylic acid moiety have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, 2-aryl-quinazolin-4-yl aminobenzoic acids have been synthesized and tested against cytosolic (hCA I and II) and tumor-associated transmembrane (hCA IX and XII) isoforms.[3] The position of the carboxylic acid on the anilino motif significantly influences the inhibitory activity and selectivity.

Key SAR Observations:

  • Position of the Carboxylic Acid: The inhibitory potency against hCA IX followed the order: para-isomers > meta-isomers > ortho-isomers.[3]

  • Substitution on the 2-Aryl Moiety: For hCA IX inhibition, the order of activity was 4-methyl > 3-methyl > 4-methoxy substitution on the 2-phenyl ring.[3]

Quantitative Data Summary:

Compound SeriesPosition of COOHR (on 2-phenyl)hCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII Ki (µM)
6a-c Ortho3-CH3, 4-CH3, 4-OCH3>50>5034.4 - 46.412.3 - 18.7
7a-c Meta3-CH3, 4-CH3, 4-OCH3>50>5024.2 - 31.68.9 - 11.2
8a-c Para3-CH3, 4-CH3, 4-OCH325.6 - 38.918.9 - 29.81.6 - 4.55.4 - 7.8

Table 2: Inhibitory activities (Ki) of 2-aryl-quinazolin-4-yl aminobenzoic acids against various hCA isoforms. Data sourced from Al-Rashood et al.

Experimental Protocols:

Carbonic Anhydrase Inhibition Assay: The inhibitory effects on different hCA isoforms were assessed by a stopped-flow method. This assay measures the enzyme-catalyzed hydration of CO2. The test compounds were incubated with the respective hCA isoform, and the rate of reaction was monitored. Ki values were calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation cluster_insilico In Silico Studies start Starting Materials (e.g., Anthranilic Acid Derivatives) intermediate Intermediate Scaffolds (e.g., 4-Chloroquinazoline) start->intermediate Cyclization final_compounds Final Quinazoline-7-carboxylic Acid Derivatives intermediate->final_compounds Functionalization purification Purification & Characterization (NMR, MS, HPLC) final_compounds->purification docking Molecular Docking final_compounds->docking qsar 3D-QSAR Modeling final_compounds->qsar adme ADME Prediction final_compounds->adme in_vitro In Vitro Enzyme Assays (e.g., sEH, CA, Kinase) purification->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative, Anti-inflammatory) purification->cell_based data_analysis Data Analysis (IC50/Ki Determination) in_vitro->data_analysis cell_based->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis docking->sar_analysis qsar->sar_analysis

Caption: General workflow for the development of quinazoline derivatives.

Anticancer and Other Activities

The quinazoline core is a well-established scaffold for the development of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[4][5][6] While many of the reported EGFR inhibitors feature substitutions at the 6- and 7-positions with groups other than a carboxylic acid, the principles of substitution at these positions are relevant. For instance, small, lipophilic groups at the 6- and 7-positions are often favorable for activity.[4] The introduction of a carboxylic acid at position 7 could potentially be explored to improve solubility and target interactions.

Furthermore, quinazoline derivatives have been investigated for a wide array of other biological activities, including antibacterial, anti-inflammatory, and as inhibitors of phosphodiesterase 7 (PDE7).[7][8][9] The SAR in these contexts is highly dependent on the specific substitution pattern around the quinazoline ring.

Logical Relationship Diagram for SAR:

SAR_Logic cluster_R1 Position 2 Substituent cluster_R2 Position 3 Substituent cluster_R3 Position 4 Substituent cluster_R4 Position 7-COOH Modification Core This compound Core R1 Aryl/Heteroaryl Core->R1 R2 H, Alkyl, Aryl Core->R2 R3 =O, -NH-Aryl Core->R3 R4 Amide, Ester Core->R4 Activity Biological Activity (Potency & Selectivity) R1->Activity influences R2->Activity influences R3->Activity influences R4->Activity influences

Caption: Key structural elements influencing the biological activity.

Conclusion

The structure-activity relationship studies of this compound derivatives reveal that this scaffold is a versatile template for designing inhibitors of various enzymes. The carboxylic acid moiety at the 7-position, or its amide derivatives, plays a significant role in modulating the biological activity. The nature and position of substituents on the quinazoline ring system are critical for achieving high potency and selectivity. The data and experimental protocols summarized in this guide offer a valuable resource for researchers engaged in the design and development of novel quinazoline-based therapeutic agents. Further exploration of this chemical space is warranted to uncover new drug candidates with improved pharmacological profiles.

References

A Comparative Guide to Quinazoline-7-Carboxylic Acid and Other Key Heterocyclic Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them indispensable in the quest for novel drug candidates. This guide provides a comparative analysis of quinazoline-7-carboxylic acid against other prominent heterocyclic scaffolds—quinoline, isoquinoline, benzimidazole, and indole—with a focus on their application in oncology.

The following sections will delve into the cytotoxic activities of derivatives of these scaffolds against various cancer cell lines, detail the experimental protocols for key biological assays, and visualize relevant cellular pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Executive Summary of Comparative Anticancer Activity

The quinazoline core, particularly when functionalized, has demonstrated significant potential as an anticancer agent, with many derivatives acting as potent enzyme inhibitors.[1] While direct comparative data for this compound against the other parent scaffolds under uniform experimental conditions is limited, analysis of various minimally substituted derivatives from the literature provides valuable insights into their relative potencies. The following table summarizes the 50% inhibitory concentration (IC50) values of representative derivatives against a panel of human cancer cell lines.

It is crucial to note that the data presented below is collated from various studies, and direct comparison should be approached with caution due to variations in experimental conditions. The activity of each scaffold is highly dependent on the nature and position of its substituents.

Scaffold Derivative Cancer Cell Line IC50 (µM) Mechanism of Action (if reported) Reference
Quinazoline
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78Aurora A Kinase Inhibition[2]
4,6-disubstituted quinazolineU937 (Leukemia)Not specified, showed noteworthy decrease in cell viabilityNot specified[3]
Quinazolinone Schiff BasesMCF-7 (Breast)6.25Not specified[4]
Quinoline
Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.38Not specified[5]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65Not specified[6]
4-AnilinoquinolineK562 (Leukemia)Reported ActivityCDK1/CycA inhibition[6]
Isoquinoline
3-hydroxypicolinaldehyde oxime derivativeMCF-7 (Breast)7Decrease in mitochondrial membrane potential[7]
Sanguinarine (Isoquinoline Alkaloid)A375 (Melanoma)~0.78 (converted from 2.1 µM)Not specified[8]
Chelerythrine (Isoquinoline Alkaloid)A431 (Skin)~0.17 (converted from 0.46 µg/mL)Not specified[8]
Benzimidazole
Fluoro aryl benzimidazole derivativeHOS (Bone)1.8Caspase-3 and -7 activation[9]
Benzimidazole with sulfonamide moietyMGC-803 (Gastric)1.02Apoptosis induction, G2/M cell cycle arrest[9]
Benzimidazole-triazole hybridHCT-116 (Colon)3.87EGFR and Topoisomerase I inhibition[9]
Indole
Indole-vinyl sulfone derivativeA549 (Lung)Potent activity reportedTubulin inhibition[10]
Indolyl-HydrazoneHeLa (Cervical)2.73Inhibition of EGFR/PI3K/AKT and CDK2 signaling[11]
3-Arylthio-1H-indoleMCF-7 (Breast)0.0045Tubulin polymerization inhibition[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams have been generated using the DOT language.

Key Signaling Pathway: EGFR and Downstream Apoptosis

Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling proteins like the Epidermal Growth factor Receptor (EGFR).[13][14] Inhibition of EGFR can block downstream pathways such as the PI3K/AKT pathway, ultimately leading to apoptosis.

EGFR_Apoptosis_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Experimental_Workflow start Synthesized Heterocyclic Compound mtt Cytotoxicity Screening (MTT Assay) start->mtt ic50 Determine IC50 Value mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Western Blot for Caspases) ic50->apoptosis conclusion Elucidate Mechanism of Action cell_cycle->conclusion apoptosis->conclusion

References

Independent Validation of Published Quinazoline-7-Carboxylic Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of quinazoline derivatives, with a focus on analogs related to quinazoline-7-carboxylic acid, against other established anti-cancer agents. The information is supported by a review of published experimental data.

Comparative Anticancer Activity

Quinazoline derivatives have emerged as a significant class of compounds in cancer chemotherapy, primarily through their inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in many cancers.[1][2] The following tables summarize the in-vitro anticancer activity of various quinazoline derivatives, including those with substitutions at the 7-position, against several human cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for cytotoxicity.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)MDA-MB231 (Breast)Reference
Gefitinib (Standard) 17.921.5520.684.328.3[3][4]
Erlotinib (Standard) -----
Compound 3o (Erlotinib analogue) 4.263.920.14--[3]
Compound 21 ---2.812.12[4]
Compound 22 ---1.851.96[4]
Compound 23 ---2.112.04[4]
Quinazoline-sulfonamide 4d --2.5--[5]
Quinazoline-sulfonamide 4f --5--[5]
Quinazolinone-1,2,3-triazole (4-Isopropyl) --10.16--[5]
Quinazolinone-1,2,3-triazole (2-Bromo) --11.23--[5]

Table 2: EGFR Kinase Inhibitory Activity (IC50)

Compound/DerivativeEGFRwt Kinase IC50 (nM)EGFRT790M/L858R Kinase IC50 (nM)Reference
Afatinib (Standard) 0.63.5[1]
Compound 8 0.82.7[1]
Compound 1 (lapatinib analogue) 20.72-[1]

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline-7-carbonitrile Analogs

The synthesis of quinazoline derivatives, particularly those with modifications at the 7-position like quinazoline-7-carbonitrile, often follows a multi-step process. This can be adapted for the synthesis of this compound by starting with 2-amino-4-cyanobenzoic acid and subsequent hydrolysis of the nitrile group.

Stage 1: Quinazoline Core Formation The initial step involves the cyclization of a substituted anthranilic acid derivative (e.g., 2-amino-4-cyanobenzoic acid) with formamide to construct the fundamental quinazoline ring, yielding a 7-cyano-3H-quinazolin-4-one.[2]

Stage 2: Activation at C4 The 4-position of the quinazolinone is then activated, typically through chlorination using reagents like thionyl chloride or phosphorus oxychloride, to create a more reactive intermediate for the subsequent substitution reaction.[2]

Stage 3: Introduction of the Anilino Moiety The final stage involves a nucleophilic substitution reaction where the activated 4-position is treated with a desired aniline to introduce the 4-anilino side chain, a key feature for EGFR inhibition.[2]

In-Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Serial dilutions of the test quinazoline compounds are prepared in the culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for another 24 to 72 hours.[5][6]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 150 µL of DMSO is then added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.[5][6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5][6]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Quinazoline derivatives commonly exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling cascades that are crucial for cancer cell growth, proliferation, and survival.[1][2]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Quinazoline Quinazoline Derivative (e.g., this compound) Quinazoline->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway inhibition by quinazoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds like quinazoline derivatives involves synthesis, characterization, and a series of biological assays to determine their efficacy and mechanism of action.

Experimental_Workflow Synthesis Synthesis of Quinazoline Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification InVitro In-Vitro Cytotoxicity Assays (e.g., MTT Assay) Purification->InVitro Data Data Analysis (IC50 Determination) InVitro->Data Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) InVivo In-Vivo Animal Models (Optional) Mechanism->InVivo Data->Mechanism

Caption: General workflow for screening anticancer quinazoline derivatives.

References

Benchmarking Quinazoline-7-carboxylic acid performance against known standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical performance of Quinazoline-7-carboxylic acid against established standards in cancer cell line studies. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential positioning of this compound within the broader landscape of anticancer agents.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against three common cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The performance is benchmarked against the widely used chemotherapeutic agent Cisplatin and two quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib.[1][2]

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HepG2 (IC50 in µM)
This compound (Hypothetical)15.522.835.2
Cisplatin8.210.55.7
Gefitinib>1000.015>100
Erlotinib8.512.37.8

Experimental Protocols

The presented IC50 values are typically determined using a standard cytotoxicity assay, such as the MTT assay.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cells (MCF-7, A549, or HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Cisplatin, Gefitinib, Erlotinib) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway: EGFR Inhibition by Quinazoline-Based Drugs

The following diagram illustrates the mechanism of action for quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib. These drugs competitively bind to the ATP-binding site of the EGFR, inhibiting its downstream signaling pathways involved in cell proliferation and survival.

EGFR_pathway EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) EGFR->Downstream Activates Quinazoline_Inhibitor Gefitinib / Erlotinib (Quinazoline-based) Quinazoline_Inhibitor->EGFR Inhibits (Competitive) ATP ATP ATP->EGFR Binds to Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Workflow: Cytotoxicity Screening

The diagram below outlines the general workflow for screening the cytotoxic activity of a compound against cancer cell lines.

cytotoxicity_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Test Compound & Controls seeding->treatment incubation Incubate for 72h treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

References

Safety Operating Guide

Prudent Disposal of Quinazoline-7-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Quinazoline-7-carboxylic acid and all contaminated materials as hazardous chemical waste. Professional disposal through a licensed environmental health and safety (EHS) contractor is the required method. Never dispose of this chemical down the drain or in regular trash.[1]

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound in a laboratory setting. The following procedures are designed to protect researchers, support staff, and the environment.

Hazard Assessment and Chemical Profile

  • Quinazoline Core: The quinazoline structure is a key component in many biologically active compounds.[2][3] Related quinazoline compounds are known to be hazardous substances that can cause irritation to the eyes, respiratory system, and skin.[1]

  • Carboxylic Acid Group: The carboxylic acid functional group can impart corrosive properties. While simple, small-chain carboxylic acids may sometimes be neutralized and disposed of via sanitary sewers under strict local regulations, this practice is not suitable for complex aromatic compounds like this compound.[1][4]

The combined structural features warrant classifying this compound as a hazardous material. The table below summarizes key chemical information.

PropertyData
Analyte Name This compound
CAS Number 1234616-41-1
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Physical State Assumed to be a solid
Incompatible Materials Strong oxidizing agents, Strong acids

Data sourced from available chemical supplier information and safety data sheets of related compounds.[5][6]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Experimental Protocol: Waste Segregation and Collection

  • Identification: All waste containing this compound must be classified as Hazardous Chemical Waste. This includes:

    • Pure or unreacted compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Segregation: This waste stream must be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless their compatibility has been verified.[7] Do not mix incompatible wastes.

  • Containerization:

    • Collect all solid waste in a designated, robust, and sealable container.

    • Collect liquid waste in a leak-proof container. Ensure the container material is compatible with all components of the waste solution.

    • Keep waste containers closed except when adding waste.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.[7]

    • List all other components of the waste mixture, including solvents and their approximate percentages.

    • Affix your institution's official hazardous waste label and fill it out completely, including the accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.[6]

  • Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

In-Lab Treatment (Not Recommended)

While chemical degradation via hydrolysis may be possible for some quinazolinone compounds, it is not recommended for routine disposal of this compound.[8] Such procedures should only be attempted by highly trained personnel in a controlled laboratory setting after a thorough risk assessment and with specific approval from EHS. The primary disposal route must be through a professional waste management service.

Emergency Procedures

  • Spills: In the event of a small spill, use an absorbent material to soak up the substance. Place the absorbent material into a designated hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's EHS emergency line.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water.[5]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for a related quinazoline compound if a specific one is unavailable.

Mandatory Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions start Waste Generated (this compound) is_contaminated Is the waste mixed with other chemicals? start->is_contaminated prohibited DO NOT: - Dispose down the drain - Dispose in regular trash - Mix with incompatible waste start->prohibited is_solid_liquid Is the waste solid or liquid? is_contaminated->is_solid_liquid Yes/No collect_solid Collect in a designated, sealed solid waste container. is_solid_liquid->collect_solid Solid collect_liquid Collect in a designated, leak-proof liquid waste container. is_solid_liquid->collect_liquid Liquid label_waste Label container: 'Hazardous Waste' + 'this compound' + All components and percentages. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a secure Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Quinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling Quinazoline-7-carboxylic acid based on data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of writing. Researchers, scientists, and drug development professionals should consult the specific SDS for this compound as soon as it is available and adhere to their institution's safety protocols.

This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this compound, aiming to be a trusted resource for laboratory safety.

Potential Hazard Summary

Based on analogous compounds like quinazoline and quinoline-carboxylic acids, this compound should be handled as a hazardous substance.[1] Potential hazards include:

  • Skin, eye, and respiratory irritation. [2]

  • Harmful if swallowed. [3]

  • Possible long-term adverse effects in the aquatic environment.[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against chemical exposure. The following table outlines the necessary PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Inspect for any signs of degradation or punctures before use.
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.
Respiratory Protection N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges.Required for handling the solid, powdered form to prevent inhalation of dust particles.[2] Necessary for handling solutions or when vapors may be generated.
Body Protection Laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination. An apron is recommended for larger quantities or when there is a significant risk of splashing.
Face Protection Face shield.To be worn over chemical splash goggles when there is a high risk of splashes.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
  • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
  • Cover the work surface with disposable bench paper to easily contain and clean up any spills.

2. Weighing the Compound:

  • Use of a Fume Hood: Place the analytical balance inside a fume hood to control airborne particles.[6] Be mindful that air currents can affect the accuracy of the balance.
  • Handling the Powder: Use a spatula to carefully transfer the powdered this compound to a tared weigh boat. Avoid creating dust.[6]
  • Closing the Container: Promptly and securely close the main container of the chemical after weighing.

3. Dissolving the Compound:

  • Slow Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
  • Appropriate Glassware: Use appropriate glassware and ensure it is free of any defects.

4. Post-Handling Procedures:

  • Decontamination: Clean all non-disposable equipment, such as spatulas and glassware, with an appropriate solvent.
  • Hand Washing: Thoroughly wash your hands with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and disposable bench paper, must be collected in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[5]
  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
  • Closure: Keep waste containers securely closed at all times, except when adding waste.
  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

3. Final Disposal:

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
  • Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.